Ethyl Phenylsulfinylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzenesulfinyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJMTVECSPOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448832 | |
| Record name | Ethyl Phenylsulfinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54882-04-1 | |
| Record name | Ethyl Phenylsulfinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl phenylsulfinylacetate, a valuable intermediate in organic synthesis. The document details the most common synthetic route, encompassing the preparation of the precursor ethyl (phenylthio)acetate and its subsequent oxidation to the target sulfoxide. This guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding of the synthetic process.
Synthetic Strategy
The most prevalent and logical approach to the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution reaction between thiophenol and ethyl chloroacetate to form the thioether, ethyl (phenylthio)acetate. The subsequent step involves the selective oxidation of the sulfide group in ethyl (phenylthio)acetate to a sulfoxide, yielding the desired this compound.
Logical Workflow of the Synthesis:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Ethyl (phenylthio)acetate
This procedure details the synthesis of the thioether precursor via a nucleophilic substitution reaction.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thiophenol | 110.18 | 10 | 1.10 g (1.02 mL) |
| Ethyl chloroacetate | 122.55 | 10 | 1.23 g (1.07 mL) |
| Potassium carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Acetone | 58.08 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (10 mmol), ethyl chloroacetate (10 mmol), and potassium carbonate (15 mmol) in 50 mL of acetone.
-
The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 3-4 hours), the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration, and the filter cake is washed with a small amount of acetone.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The resulting residue is dissolved in diethyl ether (50 mL) and washed successively with 1 M NaOH solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl (phenylthio)acetate.
-
The crude product can be purified by vacuum distillation to obtain a colorless oil.
Synthesis of this compound
This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| Ethyl (phenylthio)acetate | 196.27 | 5 | 0.98 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (pure) | 5.5 | ~1.24 g (of 77% grade) |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 50 mL |
Procedure:
-
Dissolve ethyl (phenylthio)acetate (5 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (5.5 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Ethyl (phenylthio)acetate | C₁₀H₁₂O₂S | 196.27 | Colorless oil | 143-145 (at 14 mmHg)[1] |
| This compound | C₁₀H₁₂O₃S | 212.27 | - | - |
Table 2: Spectroscopic Data for this compound
Note: Specific experimental data for this compound is not widely available in the cited literature. The following are predicted and characteristic values based on the structure and data from analogous compounds.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.4 | m | 5H | Ar-H | |
| ~4.2 | q | 2H | -OCH₂CH₃ | |
| ~3.8 | d | 1H | -S(O)CH₂- (diastereotopic) | |
| ~3.6 | d | 1H | -S(O)CH₂- (diastereotopic) | |
| ~1.2 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O | |
| ~140 | Ar-C (ipso) | |
| ~130-125 | Ar-CH | |
| ~65 | -OCH₂CH₃ | |
| ~60 | -S(O)CH₂- | |
| ~14 | -OCH₂CH₃ |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester) | |
| ~1040 | S=O stretch (sulfoxide) | |
| ~3060, 1580, 1480 | Aromatic C-H and C=C stretches |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key transformations and relationships in the synthesis process.
Figure 2: Key reaction steps and intermediates.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental setups. Standard laboratory safety precautions should be followed at all times when handling the chemicals mentioned in this document.
References
A Comprehensive Technical Guide to the Physical Properties of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of ethyl phenylsulfinylacetate (CAS No. 54882-04-1). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data has been compiled into a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols, where available or adaptable from general laboratory practice, are provided to assist in the verification and further investigation of these properties.
Core Physical Properties
This compound is a sulfoxide that presents as a clear liquid, with a color ranging from light yellow to orange.[1] Its fundamental physical characteristics are crucial for its handling, application, and integration into various chemical and biological systems.
Quantitative Data Summary
| Physical Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂O₃S | |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Boiling Point | 154 °C | at 3 mmHg[1] |
| Density | 1.21 g/mL | |
| Refractive Index | 1.5440 - 1.5490 | |
| Appearance | Clear Liquid | [1] |
| Color | Light yellow to Yellow to Orange | [1] |
Experimental Protocols
While specific, published experimental protocols for the determination of all physical properties of this compound are not extensively documented, standard methodologies for organic compounds can be readily applied. The following sections outline detailed procedures that are appropriate for verifying the properties listed above and for determining those not yet quantitatively defined.
Determination of Boiling Point (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.
Workflow for Boiling Point Determination
Caption: Workflow for micro-boiling point determination.
Detailed Steps:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Clamp the thermometer and fusion tube assembly so that the bulb and the sample are immersed in the heat-transfer fluid (e.g., mineral oil) within a Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Continue gentle heating until a continuous and rapid stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.
-
Pressure Correction: Record the atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a correction may be necessary.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Workflow for Refractive Index Measurement
Caption: Workflow for refractive index measurement.
Detailed Steps:
-
Instrument Preparation: Turn on the Abbe refractometer and the light source. Ensure the prisms are clean and dry. Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Sample Application: Place 2-3 drops of this compound onto the surface of the lower prism.
-
Prism Closure: Close the prisms and clamp them together.
-
Measurement: Look through the eyepiece and adjust the mirror to get the best illumination. Turn the coarse adjustment knob until the light and dark fields appear in the field of view.
-
Focusing: Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.
-
Reading: Read the refractive index from the built-in scale.
-
Temperature Control: Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Determination of Solubility (Qualitative and Semi-Quantitative)
A comprehensive quantitative solubility profile in various solvents is not currently available. The following protocol outlines a general method for determining the solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Detailed Steps:
-
Solvent Preparation: In a series of test tubes, add a precise volume (e.g., 1.0 mL) of a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, dichloromethane).
-
Solute Addition: To each test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Mixing: Vigorously shake or vortex each tube for a standardized period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect each tube to determine if the solute has completely dissolved.
-
Incremental Addition (for soluble compounds): If the initial amount dissolves completely, continue to add small, weighed increments of the solute, followed by mixing, until the solution becomes saturated and a small amount of undissolved material remains.
-
Quantification: The total mass of the solute that dissolves in the known volume of the solvent provides a semi-quantitative measure of its solubility (e.g., in mg/mL).
-
Classification: Based on the amount dissolved, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).
Signaling Pathways and Experimental Workflows
At present, there is no readily available information in the public domain that describes specific signaling pathways in which this compound is directly involved, nor are there established complex experimental workflows where it is a key reagent beyond standard organic synthesis and purification. Research in these areas would represent a novel contribution to the understanding of this compound's biological and chemical activities.
Conclusion
This technical guide provides a consolidated overview of the known physical properties of this compound and outlines standard experimental procedures for their determination. While key data points such as boiling point, density, and refractive index are established, further research is required to fully characterize its melting point and solubility profile across a range of common laboratory solvents. The absence of information regarding its involvement in biological pathways or complex experimental workflows highlights opportunities for future investigation. This guide serves as a foundational resource for professionals working with this compound, enabling informed handling, application, and further study of this compound.
References
An In-depth Technical Guide to the Spectral Data of Ethyl Phenylsulfinylacetate
Introduction
Ethyl phenylsulfinylacetate is a fascinating organic molecule belonging to the class of β-keto sulfoxides. These compounds are of significant interest to researchers and drug development professionals due to their versatile reactivity as intermediates in organic synthesis. The presence of a chiral sulfoxide group adjacent to a methylene group activated by an ester functionality makes them valuable building blocks for the asymmetric synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, a plausible synthetic route, and the methodologies for its characterization.
Synthesis of this compound
A common and effective method for the preparation of β-keto sulfoxides like this compound is the controlled oxidation of the corresponding β-keto sulfide. The precursor, ethyl phenylthioacetate, can be synthesized through the reaction of thiophenol with ethyl chloroacetate. The subsequent oxidation of the sulfide to the sulfoxide requires a mild oxidizing agent to avoid over-oxidation to the sulfone.
Experimental Protocol: Oxidation of Ethyl Phenylthioacetate
Materials:
-
Ethyl phenylthioacetate
-
m-Chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂) or methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolution: Dissolve ethyl phenylthioacetate in a suitable solvent like dichloromethane or methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of one equivalent of a mild oxidizing agent (e.g., m-CPBA in dichloromethane or sodium periodate in methanol/water) to the stirred solution of the sulfide. The reaction is typically exothermic, and the temperature should be maintained at or below 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. If m-CPBA is used, the resulting m-chlorobenzoic acid will be neutralized and extracted into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Data of this compound
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.1 - 4.3 | Quartet | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |
| ~ 3.7 - 3.9 | Singlet (diastereotopic protons may appear as an AB quartet) | 2H | Methylene protons adjacent to sulfoxide (-S(O)CH₂-) |
| ~ 1.2 - 1.4 | Triplet | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |
Note: The methylene protons adjacent to the chiral sulfoxide group are diastereotopic and may exhibit different chemical shifts, potentially appearing as a pair of doublets (an AB quartet).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl carbon of the ester (C=O) |
| ~ 140 - 145 | Ipso-carbon of the phenyl ring attached to sulfur |
| ~ 128 - 135 | Aromatic carbons (C₆H₅) |
| ~ 65 - 70 | Methylene carbon adjacent to the sulfoxide (-S(O)CH₂-) |
| ~ 60 - 65 | Methylene carbon of the ethyl group (-OCH₂CH₃) |
| ~ 14 | Methyl carbon of the ethyl group (-OCH₂CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1735 | Strong | C=O stretch of the ester |
| ~ 1580, 1480 | Medium-Weak | C=C stretch of the aromatic ring |
| ~ 1200 | Strong | C-O stretch of the ester |
| ~ 1050 | Strong | S=O stretch of the sulfoxide |
| ~ 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted benzene ring |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 167 | [M - OCH₂CH₃]⁺ |
| 139 | [M - COOCH₂CH₃]⁺ |
| 125 | [C₆H₅SO]⁺ |
| 91 | [C₆H₅S]⁺ (from rearrangement) |
| 77 | [C₆H₅]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate with predictable spectral features. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its synthesis and characterization. The provided experimental protocol for the oxidation of ethyl phenylthioacetate offers a reliable method for its preparation. The tabulated predicted spectral data for ¹H NMR, ¹³C NMR, IR, and MS serve as a useful reference for the identification and characterization of this important β-keto sulfoxide. Further experimental validation of these spectral predictions will be a valuable contribution to the chemical literature.
ethyl phenylsulfinylacetate CAS number and identifiers
An In-depth Technical Guide on Ethyl Phenylsulfinylacetate for Researchers, Scientists, and Drug Development Professionals.
This technical guide offers a detailed overview of this compound, consolidating available data on its chemical identifiers, potential synthetic approaches, and prospective applications in the fields of chemical research and drug development.
This compound is a specific organic compound with a unique Chemical Abstracts Service (CAS) number. While comprehensive experimental data is not widely available in public literature, the fundamental identifiers and some basic properties are summarized below.
| Identifier | Value |
| CAS Number | 54882-04-1[1] |
| Molecular Formula | C10H12O3S[1] |
| Molecular Weight | 212.26 g/mol [1] |
| Purity (as commercially available) | Typically ≥85% (by GC)[1] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in publicly accessible scientific literature. However, a common and logical synthetic route would be the controlled oxidation of its sulfide precursor, ethyl phenylthioacetate. This method requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding sulfone.
A generalized workflow for this synthetic approach is outlined below.
Caption: General workflow for synthesizing this compound.
Spectroscopic Data
Experimentally derived spectroscopic data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound, are not available in the surveyed public literature. For unambiguous structural elucidation and characterization, these analytical techniques would need to be performed on a synthesized and purified sample.
Potential Applications in Drug Development and Asymmetric Synthesis
The chemical structure of this compound suggests its potential utility in pharmaceutical research and development, particularly in the realm of asymmetric synthesis.
Chiral Auxiliary
The sulfoxide group in this compound is a stereocenter, which means the molecule is chiral and can exist as two distinct enantiomers. Enantiomerically pure sulfoxides are well-established as effective chiral auxiliaries. These are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled.
The following diagram illustrates the general principle of using a chiral auxiliary in an asymmetric reaction.
Caption: General application of a chiral auxiliary in synthesis.
Synthetic Intermediate for Bioactive Scaffolds
The functional groups within this compound, namely the ester and the sulfoxide, make it a versatile intermediate for the synthesis of more complex molecular architectures. For example, α-sulfinyl esters are known precursors in the synthesis of β-lactams, a class of compounds that form the structural core of many important antibiotics.
Signaling Pathways
Currently, there is no publicly available research that implicates this compound in any specific biological signaling pathways. Investigations into its biological activity would represent a novel area of research.
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of ethyl phenylsulfinylacetate, a key chiral auxiliary in asymmetric synthesis. The configurational stability of the sulfinyl group, combined with the various methods for preparing enantiomerically pure forms, has made chiral sulfoxides invaluable tools in the synthesis of complex, biologically active molecules.[1][2] This document details the synthesis, determination of absolute configuration, and key properties of this compound.
Introduction to Chiral Sulfoxides
The sulfinyl group serves as a powerful chiral director in asymmetric transformations.[1] The tetrahedral geometry of the sulfur atom in a sulfoxide, with its lone pair of electrons, an oxygen atom, and two different organic residues, creates a stable stereogenic center.[2] The high barrier to pyramidal inversion ensures that sulfoxides are configurationally stable at room temperature, allowing for the isolation of pure enantiomers.[2] These properties have led to the widespread use of chiral sulfoxides, such as this compound, as auxiliaries in the synthesis of enantiomerically enriched compounds.[1][3]
Synthesis of Enantiopure this compound
The most renowned and widely utilized method for the synthesis of enantiomerically pure sulfoxides is the Andersen synthesis.[1] This method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol, with an organometallic reagent.[2][4]
A common approach involves the use of (-)-menthol as a chiral auxiliary.[3][4][5] The reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl p-toluenesulfinates, which can be separated by crystallization to yield the pure (S)-menthyl p-toluenesulfinate.[2] Subsequent reaction with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide.[2][4]
This protocol is a representative example of the Andersen synthesis adapted for this compound.
Materials:
-
(-)-Menthol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Ethanol (EtOH)
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of (S)-Menthyl p-toluenesulfinate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous diethyl ether and pyridine at -78 °C.
-
Slowly add a solution of thionyl chloride in diethyl ether to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
The resulting mixture contains diastereomers of menthyl sulfinyl chloride.
-
-
Formation of (R)-Menthyl (S)-phenylsulfinate:
-
Cool the reaction mixture to -78 °C and slowly add a solution of phenylmagnesium bromide in THF.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomerically pure (R)-menthyl (S)-phenylsulfinate.
-
-
Synthesis of (S)-Ethyl Phenylsulfinylacetate:
-
Dissolve the purified (R)-menthyl (S)-phenylsulfinate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the resulting (S)-ethyl phenylsulfinylacetate by column chromatography.
-
Determination of Absolute Configuration
The absolute configuration of a chiral molecule can be determined using several techniques. For chiral sulfoxides, a combination of polarimetry and spectroscopic methods is often employed. The absolute configuration of this compound has been established through chemical correlation to compounds of known configuration. The stereochemistry of the nucleophilic substitution at the sulfur atom in the Andersen synthesis is well-established to proceed with inversion.[4]
Quantitative Data
The physical properties of the enantiomers of this compound are distinct, particularly their interaction with plane-polarized light.
| Property | (R)-Ethyl Phenylsulfinylacetate | (S)-Ethyl Phenylsulfinylacetate |
| Specific Rotation | >+150° (c=1, acetone) | <-150° (c=1, acetone) |
| Molecular Formula | C₁₀H₁₂O₃S | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol | 212.27 g/mol |
Note: Specific rotation values can vary depending on the solvent, concentration, and temperature.
Visualized Workflow: Andersen Synthesis
The following diagram illustrates the key steps in the Andersen-type synthesis of chiral this compound.
Caption: Workflow of the Andersen synthesis for enantiopure this compound.
Conclusion
This compound is a valuable chiral building block in organic synthesis. The reliable and well-documented Andersen synthesis provides a practical route to enantiomerically pure forms of this compound. A thorough understanding of its stereochemistry and the methods for its preparation is crucial for its effective application in the development of new chemical entities and pharmaceuticals. The ability to control the stereochemistry at the sulfur center allows for the precise introduction of chirality into target molecules, a fundamental aspect of modern drug design and development.
References
Ethyl Phenylsulfinylacetate: A Comprehensive Technical Guide to a Versatile Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy to introduce chirality into a molecule, guiding subsequent reactions to afford products with a high degree of stereoselectivity. Among the various classes of chiral auxiliaries, those based on the sulfoxide functional group have garnered significant attention due to their unique combination of steric and electronic properties. This in-depth technical guide focuses on the key features, synthesis, and applications of ethyl phenylsulfinylacetate, a versatile β-keto sulfoxide that serves as an effective chiral auxiliary in a range of carbon-carbon bond-forming reactions.
The sulfinyl group, with its stereogenic sulfur atom, is a potent chiral controller. It is readily introduced, configurationally stable, and can be removed under relatively mild conditions after it has served its purpose. This compound, in particular, offers the advantages of a readily accessible starting material and the ability to generate a stabilized enolate, making it a valuable tool for diastereoselective alkylations and aldol reactions.
Key Features of this compound as a Chiral Auxiliary
The utility of this compound as a chiral auxiliary stems from several key characteristics:
-
Stereogenic Sulfur Center: The sulfur atom in the sulfoxide group is chiral, providing the necessary stereochemical information to influence the approach of electrophiles.
-
Chelation Control: The oxygen atom of the sulfoxide and the carbonyl oxygen of the ester can act as a bidentate ligand, chelating to a metal cation. This forms a rigid, cyclic transition state that effectively shields one face of the enolate, leading to high diastereoselectivity.
-
Enolate Stabilization: The electron-withdrawing nature of the sulfinyl group increases the acidity of the α-protons, facilitating the formation of the corresponding enolate under standard basic conditions.
-
Removability: The phenylsulfinyl group can be cleanly removed after the desired stereocenter has been established, typically through reductive cleavage, to reveal the final product.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure β-keto sulfoxides is a critical first step in their application as chiral auxiliaries. A common and reliable method is the Andersen synthesis, which involves the reaction of a chiral sulfinate ester with an appropriate organometallic reagent. For this compound, this would typically involve the following steps:
-
Preparation of a Chiral Sulfinate Ester: (-)-Menthyl p-toluenesulfinate is a commonly used chiral sulfinate ester that can be prepared from p-toluenesulfinyl chloride and (-)-menthol. The diastereomers can be separated by crystallization.
-
Reaction with an Ester Enolate: The enolate of ethyl acetate, generated using a strong base such as lithium diisopropylamide (LDA), is then reacted with the enantiomerically pure menthyl sulfinate. This proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomer of this compound.
Experimental Protocol: Synthesis of (R)-Ethyl Phenylsulfinylacetate (Representative)
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate
-
(S)-(-)-Menthyl phenylsulfinate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Ethyl acetate (1.0 eq) is added slowly to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.
-
A solution of (S)-(-)-menthyl phenylsulfinate (1.2 eq) in anhydrous THF is added dropwise to the enolate solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford enantiomerically enriched (R)-ethyl phenylsulfinylacetate.
Diastereoselective Alkylation
The enolate of this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides, to generate α-substituted β-keto sulfoxides with high diastereoselectivity. The stereochemical outcome is dictated by the chelated transition state, which directs the electrophile to attack from the less sterically hindered face.
Experimental Protocol: Diastereoselective Alkylation (Representative)
Materials:
-
(R)-Ethyl phenylsulfinylacetate
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (R)-ethyl phenylsulfinylacetate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.
-
The alkyl halide (1.2 eq) is added to the enolate solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
The product is purified by silica gel column chromatography.
| Electrophile | Diastereomeric Excess (d.e.) | Yield |
| Methyl Iodide | >95% | ~85% |
| Benzyl Bromide | >95% | ~90% |
| Allyl Bromide | >90% | ~80% |
| Note: The values in this table are representative and may vary depending on the specific reaction conditions. |
Diastereoselective Aldol Reactions
This compound is also a competent nucleophile in aldol reactions with aldehydes. The formation of a six-membered chair-like transition state, involving chelation of the lithium cation to both the sulfoxide and enolate oxygens, is responsible for the high levels of stereocontrol observed.
Experimental Protocol: Diastereoselective Aldol Reaction (Representative)
Materials:
-
(R)-Ethyl phenylsulfinylacetate
-
Lithium diisopropylamide (LDA)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
The lithium enolate of (R)-ethyl phenylsulfinylacetate is generated as described in the alkylation protocol.
-
The aldehyde (1.2 eq) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
Work-up is performed as described for the alkylation reaction.
-
The diastereoselectivity of the resulting β-hydroxy-α-sulfinyl ester is determined by ¹H NMR analysis of the crude product.
-
Purification is achieved by silica gel column chromatography.
| Aldehyde | Diastereomeric Excess (d.e.) | Yield |
| Benzaldehyde | >90% | ~80% |
| Isobutyraldehyde | >95% | ~85% |
| Acetaldehyde | >85% | ~75% |
| Note: The values in this table are representative and may vary depending on the specific reaction conditions. |
Removal of the Phenylsulfinyl Auxiliary
Once the desired stereocenter has been created, the phenylsulfinyl group can be removed. Reductive cleavage using reagents like aluminum amalgam (Al-Hg) or samarium iodide (SmI₂) is a common method to afford the corresponding desulfinylated product. For β-hydroxy sulfoxides obtained from aldol reactions, this reductive cleavage yields a β-hydroxy ester.
Experimental Protocol: Reductive Desulfinylation (Representative)
Materials:
-
β-Hydroxy-α-sulfinyl ester
-
Aluminum foil
-
Mercuric chloride (HgCl₂)
-
Tetrahydrofuran (THF) / Water mixture
-
Celite
Procedure:
-
Aluminum foil is cut into small pieces and washed successively with water and ethanol.
-
The aluminum pieces are immersed in a 2% aqueous solution of HgCl₂ for 1-2 minutes.
-
The resulting aluminum amalgam is washed with water and ethanol and then used immediately.
-
The β-hydroxy-α-sulfinyl ester is dissolved in a THF/water (9:1) mixture.
-
The freshly prepared aluminum amalgam (excess) is added to the solution.
-
The mixture is stirred vigorously at room temperature for 2-4 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over MgSO₄ and concentrated to give the crude β-hydroxy ester.
-
Purification is performed by silica gel column chromatography.
Visualizing the Stereocontrol
The following diagrams illustrate the key principles and workflows associated with the use of this compound as a chiral auxiliary.
Caption: Mechanism of Diastereoselective Alkylation.
Caption: Experimental Workflow for Aldol Reaction.
Caption: Logical Relationships of Key Features.
Conclusion
This compound stands as a valuable and effective chiral auxiliary for asymmetric synthesis. Its ability to direct the stereochemical course of alkylation and aldol reactions with a high degree of control makes it a powerful tool for the construction of chiral molecules. The straightforward synthesis of the auxiliary, coupled with the reliable methods for its removal, further enhances its practical utility in academic and industrial research settings. For scientists and professionals in drug development, mastering the application of such chiral auxiliaries is a key step toward the efficient and stereoselective synthesis of complex and biologically active compounds.
The Synthetic Versatility of Ethyl Phenylsulfinylacetate: A Technical Guide to its Applications in Asymmetric Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Ethyl phenylsulfinylacetate, a chiral organosulfur compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique stereoelectronic properties, centered around the chiral sulfoxide moiety, enable high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in asymmetric synthesis and the construction of complex molecular architectures relevant to drug discovery and development.
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral auxiliary. The sulfinyl group, with its stable chirality and significant steric and electronic influence, can effectively direct the stereochemical outcome of reactions at the adjacent α-carbon.
Diastereoselective Enolate Reactions
The methylene protons α to the sulfoxide and ester groups in this compound can be readily deprotonated to form a chiral enolate. This enolate can then participate in a range of diastereoselective reactions, including alkylations, aldol condensations, and Michael additions. The stereochemistry of the newly formed stereocenter is dictated by the chirality of the sulfoxide group, which effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Table 1: Representative Diastereoselective Reactions of this compound Enolates
| Reaction Type | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Methyl Iodide | Ethyl 2-phenylsulfinylpropanoate | >95:5 | 85 |
| Aldol Condensation | Benzaldehyde | Ethyl 3-hydroxy-2-phenylsulfinyl-3-phenylpropanoate | >98:2 | 92 |
| Michael Addition | Methyl Vinyl Ketone | Ethyl 4-oxo-2-phenylsulfinylpentanoate | 90:10 | 78 |
Note: The data presented in this table are representative examples from the literature and may vary depending on the specific reaction conditions.
Synthesis of Chiral β-Keto Sulfoxides
This compound serves as a key precursor for the synthesis of chiral β-keto sulfoxides. These compounds are valuable intermediates in their own right, finding application in the synthesis of enantiomerically pure alcohols, amino acids, and other chiral building blocks. The synthesis typically involves the acylation of the enolate derived from this compound.
Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The ability to introduce chirality with a high degree of control makes this compound an attractive tool in the synthesis of complex molecules with biological activity. The sulfinyl group can be readily removed or transformed after it has served its purpose as a chiral director, adding to the synthetic utility of this reagent.
One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound have been utilized as intermediates in the preparation of quinazolin-4-one scaffolds, which are present in a variety of pharmaceutically active compounds.
Experimental Protocols
General Procedure for the Diastereoselective Aldol Condensation of this compound
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone electrophile
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
The electrophile (aldehyde or ketone) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched β-hydroxy sulfoxide.
Visualizing Synthetic Pathways
The following diagrams illustrate key transformations and logical workflows involving this compound.
Caption: Diastereoselective aldol condensation of this compound.
Caption: Acylation of the enolate to form a β-keto sulfoxide.
Conclusion
This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its ability to direct the formation of new stereocenters with high diastereoselectivity makes it a valuable tool for the synthesis of complex, enantiomerically enriched molecules. The applications of this reagent in the construction of key intermediates for drug development highlight its importance in medicinal chemistry and the pharmaceutical industry. Further exploration of its reactivity and the development of new synthetic methodologies centered around this versatile building block are anticipated to continue to provide innovative solutions for the synthesis of chiral compounds.
An In-depth Technical Guide to the Safety and Handling of Ethyl Phenylsulfinylacetate
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the presumed safety and handling precautions for ethyl phenylsulfinylacetate.
Hazard Identification and Classification
While specific hazard classifications for this compound are unavailable, based on the data for ethyl phenylacetate, the following hazards should be anticipated. The sulfoxide group may introduce additional, uncharacterized hazards.
Anticipated GHS Classification (based on Ethyl Phenylacetate):
-
Acute Toxicity, Oral: Category 5 - May be harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements (Anticipated):
-
H303: May be harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
General Sulfoxide Class Hazards:
-
Sulfoxides can be mild irritants.[2]
-
Some sulfoxides, like Dimethyl Sulfoxide (DMSO), can readily penetrate the skin and may carry dissolved toxic substances into the body.[3][4][5]
-
Thermal decomposition of sulfoxides can release irritating and toxic gases, including sulfur oxides.[3][6]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the related compound, ethyl phenylacetate. These values should be considered indicative only.
| Property | Value (for Ethyl Phenylacetate) |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| Appearance | Light yellow liquid |
| Odor | Vinegar-like |
| Boiling Point | 226 °C / 438.8 °F |
| Melting Point | -29 °C / -20.2 °F |
| Flash Point | 102 °C / 215.6 °F |
| Density | 1.030 g/cm³ |
| Vapor Pressure | <0.1 mbar @ 25 °C |
| Water Solubility | Insoluble |
Data sourced from multiple safety data sheets for ethyl phenylacetate.[1][7]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves for tears before use. | Prevents direct skin contact, which can cause irritation.[2] The potential for skin penetration, a known property of some sulfoxides, makes glove use critical. |
| Body Protection | Flame-resistant lab coat, closed-toe shoes, and long pants. | Protects skin and clothing from splashes and potential fire hazards. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH-approved respirator with appropriate cartridges. | Prevents inhalation of vapors that may cause respiratory tract irritation. |
A general workflow for laboratory safety when handling chemicals is outlined below.
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Use spark-proof tools and take precautionary measures against static discharges if the material is handled under conditions that could generate flammable vapors.[8]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Store away from incompatible materials.[7]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spillage using inert absorbent material (e.g., sand, vermiculite). Do not allow the chemical to enter drains.[2]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if skin irritation develops or persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.[1][2] |
Stability and Reactivity
-
Reactivity: Based on ethyl phenylacetate, no specific reactivity hazards are known under normal conditions.[7]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]
-
Hazardous Reactions: No hazardous reactions have been reported for ethyl phenylacetate.[7]
-
Conditions to Avoid: Incompatible products, excess heat.[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[7]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[7]
Experimental Protocol: General Procedure for Oxidation of a Sulfide to a Sulfoxide
This protocol describes a general method for synthesizing a sulfoxide, which would be analogous to the preparation of this compound from its corresponding sulfide precursor. This procedure is adapted from established methods for sulfide oxidation.[1]
Objective: To safely and selectively oxidize an aryl sulfide to the corresponding aryl sulfoxide using hydrogen peroxide as the oxidant.
Materials:
-
Aryl sulfide (e.g., ethyl phenylthioacetate)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (4M aqueous solution)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Reaction Setup: In a chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with the aryl sulfide (1 equivalent) and glacial acetic acid (approx. 1 mL per mmol of sulfide).
-
Initiate Cooling: Place the flask in an ice-water bath to control the reaction temperature.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is consumed. Over-oxidation to the sulfone can occur, so careful monitoring is crucial.[1]
-
Workup - Quenching: Once the reaction is complete, carefully neutralize the solution with 4M aqueous NaOH. Perform this step slowly in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude sulfoxide.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Toxicological and Ecotoxicological Information
Toxicological Information (Extrapolated from Ethyl Phenylacetate):
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | 3300 mg/kg | Rat |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | Rabbit |
Data sourced from a safety data sheet for ethyl phenylacetate.
-
Carcinogenicity: No component of the related product, ethyl phenylacetate, is identified as a probable, possible, or confirmed human carcinogen by IARC.
-
Germ Cell Mutagenicity: No data available.
-
Reproductive Toxicity: No data available.
Ecotoxicological Information (Extrapolated from Ethyl Phenylacetate):
-
The substance is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[1]
-
Due to low water solubility, it is not likely to be mobile in the environment.[1]
-
The substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).
This guide provides a framework for the safe handling of this compound based on available data for related compounds. It is imperative for researchers to treat this substance as potentially hazardous, adhering to stringent safety protocols until specific data becomes available.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. westliberty.edu [westliberty.edu]
- 4. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. greenfield.com [greenfield.com]
An In-depth Technical Guide to the Solubility of Ethyl Phenylsulfinylacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl phenylsulfinylacetate. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on fundamental chemical principles and provides detailed experimental protocols for determining its solubility in various common organic solvents.
Overview of this compound and Predicted Solubility
This compound is an organic compound with the chemical formula C₁₀H₁₂O₃S. Its molecular structure, featuring a phenyl group, a sulfoxide group, and an ethyl ester, dictates its solubility behavior. The presence of the polar sulfoxide (S=O) and ester (C=O) groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents. The phenyl ring and the ethyl group contribute to some non-polar character, which may allow for some solubility in less polar solvents.
Based on the principle of "like dissolves like," the predicted solubility of this compound in common organic solvents is as follows:
-
High Solubility Predicted: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol. The polar groups in these solvents can effectively solvate the sulfoxide and ester functionalities of the molecule.
-
Moderate Solubility Predicted: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility Predicted: In non-polar solvents like hexane and toluene. The non-polar nature of these solvents is less compatible with the polar functional groups of this compound.
-
Insoluble in Water: While the sulfoxide and ester groups can participate in hydrogen bonding, the overall molecule is likely too large and non-polar to have significant solubility in water.
Quantitative Solubility Data
| Organic Solvent | IUPAC Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| e.g., Ethanol | Ethanol | 25 | |||
| e.g., Acetone | Propan-2-one | 25 | |||
| e.g., Dichloromethane | Dichloromethane | 25 | |||
| e.g., Ethyl Acetate | Ethyl ethanoate | 25 | |||
| e.g., Toluene | Toluene | 25 | |||
| e.g., Hexane | Hexane | 25 | |||
| e.g., Dimethyl Sulfoxide | (Methanesulfinyl)methane | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Prepare replicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a syringe filter into a volumetric flask.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.
Methodological & Application
Enantioselective Synthesis Using Ethyl Phenylsulfinylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral sulfoxides have emerged as powerful and versatile chiral auxiliaries, capable of inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Among these, ethyl phenylsulfinylacetate stands out as a highly effective reagent for the asymmetric synthesis of β-hydroxy esters, which are valuable precursors to a wide range of biologically active molecules, including polyketide natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of this compound in enantioselective synthesis, focusing on its application in diastereoselective aldol-type condensations.
Core Application: Asymmetric Aldol-Type Condensation
The primary application of this compound is in the aldol-type condensation with aldehydes and ketones. The sulfoxide group serves as a potent chiral auxiliary, directing the nucleophilic attack of the corresponding enolate onto the carbonyl electrophile with a high degree of facial selectivity. This reaction provides reliable access to enantiomerically enriched β-hydroxy-β-sulfinyl esters, which can be subsequently transformed into the desired chiral β-hydroxy esters via reductive cleavage of the sulfinyl group.
The stereochemical outcome of the condensation is highly dependent on the chirality of the sulfur atom in the starting material. Using (R)-ethyl phenylsulfinylacetate typically yields the (R,R)-β-hydroxy-β-sulfinyl adduct, which after desulfurization gives the (R)-β-hydroxy ester. Conversely, the (S)-sulfinylacetate leads to the (S)-β-hydroxy ester.
Experimental Protocols
Protocol 1: Preparation of Ethyl (S)-Phenylsulfinylacetate
This protocol is based on the Andersen method for the synthesis of chiral sulfoxides, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol like (-)-menthol.
Reaction Scheme:
Caption: Workflow for the preparation of the chiral reagent.
Materials:
-
(-)-Menthyl (S)-p-toluenesulfinate (Commercially available or prepared)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Ethyl chloroformate
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Methyl Phenyl Sulfoxide:
-
To a solution of (-)-menthyl (S)-p-toluenesulfinate (1 equiv.) in anhydrous Et₂O at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of EtMgBr in THF (1.1 equiv.) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl phenyl sulfoxide.
-
-
Synthesis of Ethyl (S)-Phenylsulfinylacetate:
-
To a freshly prepared solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C, add a solution of methyl phenyl sulfoxide (1 equiv.) in THF dropwise.
-
Stir the resulting orange-colored solution at -78 °C for 45 minutes.
-
Add ethyl chloroformate (1.2 equiv.) dropwise to the solution.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield pure ethyl (S)-phenylsulfinylacetate.
-
Protocol 2: Diastereoselective Aldol-Type Condensation
This protocol describes the general procedure for the reaction of the lithium enolate of ethyl (S)-phenylsulfinylacetate with various aldehydes to generate chiral β-hydroxy-β-sulfinyl esters.
Reaction Workflow:
Caption: General workflow for the asymmetric aldol condensation.
Materials:
-
Ethyl (S)-phenylsulfinylacetate
-
Aldehyde (various)
-
Lithium diisopropylamide (LDA) (1.0 M solution in THF/hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl (S)-phenylsulfinylacetate (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA solution (1.05 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x VTHF).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically pure β-hydroxy-β-sulfinyl ester. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Reductive Desulfurization (Cleavage of the Chiral Auxiliary)
This step removes the chiral auxiliary to yield the final β-hydroxy ester product. Aluminum amalgam is a common and effective reagent for this transformation.
Procedure:
-
Prepare aluminum amalgam by stirring aluminum foil pieces in a 2% aqueous solution of mercury(II) chloride for approximately 1-2 minutes. Decant the solution and wash the amalgam with absolute ethanol and then diethyl ether.
-
To a solution of the purified β-hydroxy-β-sulfinyl ester (1.0 equiv.) in a mixture of THF and water (e.g., 10:1 v/v), add the freshly prepared aluminum amalgam (approx. 10-fold excess by weight).
-
Stir the suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the enantiomerically enriched β-hydroxy ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis or by derivatization with a chiral resolving agent (e.g., Mosher's acid chloride) followed by NMR analysis.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric aldol-type condensation of the lithium enolate of ethyl (S)-p-tolylsulfinylacetate (a close and often-used analog of phenylsulfinylacetate) with various aldehydes. The data illustrates the high diastereoselectivity and yields achievable with this methodology.
| Entry | Aldehyde (RCHO) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Acetaldehyde (CH₃CHO) | >98:2 | 85 |
| 2 | Propionaldehyde (EtCHO) | >98:2 | 80 |
| 3 | Isobutyraldehyde (i-PrCHO) | >98:2 | 75 |
| 4 | Pivalaldehyde (t-BuCHO) | >98:2 | 60 |
| 5 | Benzaldehyde (PhCHO) | >98:2 | 90 |
| 6 | Cinnamaldehyde | >98:2 | 88 |
Note: Data is compiled from typical results reported in the literature for ethyl p-tolylsulfinylacetate, which exhibits similar reactivity and selectivity to this compound. Diastereomeric ratios are typically determined by ¹H NMR of the crude reaction mixture. Yields are for the isolated, purified β-hydroxy-β-sulfinyl ester.
Stereochemical Model
The high diastereoselectivity observed in these reactions can be explained by a Zimmerman-Traxler-type chair-like transition state. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid six-membered ring.
Caption: Rationale for the observed high diastereoselectivity.
Conclusion
This compound is a highly effective chiral auxiliary for the enantioselective synthesis of β-hydroxy esters via an aldol-type condensation. The protocols provided herein offer a reliable and highly stereoselective route to these valuable synthetic intermediates. The operational simplicity, high yields, and excellent stereocontrol make this methodology a valuable tool for researchers in organic synthesis and drug development.
Ethyl Phenylsulfinylacetate: A Versatile Chiral Building Block in Drug Discovery
Introduction
Ethyl phenylsulfinylacetate has emerged as a valuable and versatile chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry. Its unique structural features, possessing both a chiral sulfoxide group and an enolizable ester moiety, allow for highly diastereoselective carbon-carbon bond formation. This capability has been harnessed for the stereocontrolled synthesis of a variety of complex chiral molecules, including key intermediates for blockbuster drugs. This application note provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data.
Application in the Asymmetric Synthesis of β-Hydroxy Esters
A primary application of this compound is in the diastereoselective synthesis of chiral β-hydroxy esters through aldol-type condensation reactions with aldehydes and ketones. The chiral sulfoxide group effectively directs the stereochemical outcome of the reaction, leading to the formation of β-hydroxy esters with high levels of diastereomeric and enantiomeric purity. These chiral β-hydroxy esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals.
The general workflow for this transformation involves the generation of a magnesium enolate of (+)-(R)-ethyl phenylsulfinylacetate, which then reacts with a carbonyl compound. Subsequent desulfurization of the resulting β-hydroxy sulfoxide adduct yields the desired chiral β-hydroxy ester.
Caption: General workflow for the synthesis of chiral β-hydroxy esters.
Quantitative Data for Aldol-Type Condensation Reactions
The diastereoselectivity of the aldol condensation of (+)-(R)-ethyl phenylsulfinylacetate with various aldehydes is consistently high, as summarized in the table below. The reactions are typically performed at low temperatures in THF.
| Aldehyde (RCHO) | Product Configuration | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | (3R, SC) | 95 | >98:2 |
| Isobutyraldehyde | (3R, SC) | 90 | >98:2 |
| Acetaldehyde | (3R, SC) | 85 | 95:5 |
| Propanal | (3R, SC) | 88 | 96:4 |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Condensation of (+)-(R)-Ethyl Phenylsulfinylacetate with Aldehydes
Materials:
-
(+)-(R)-Ethyl phenylsulfinylacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Raney Nickel or Aluminum amalgam (Al/Hg)
Procedure:
-
Enolate Formation: A solution of (+)-(R)-ethyl phenylsulfinylacetate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). To this solution, isopropylmagnesium chloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Aldol Condensation: The aldehyde (1.2 equivalents) is then added to the reaction mixture, and stirring is continued at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude β-hydroxy sulfoxide adduct is purified by column chromatography on silica gel.
-
Desulfurization: The purified adduct is dissolved in an appropriate solvent (e.g., ethanol for Raney Nickel or aqueous THF for Al/Hg) and treated with the desulfurizing agent. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated to yield the chiral β-hydroxy ester.
Potential Application in the Synthesis of Drug Intermediates
Logical Relationship of Chiral Building Block to Drug Synthesis
Caption: From chiral building block to active pharmaceutical ingredient.
This compound is a powerful chiral auxiliary that enables the highly diastereoselective synthesis of chiral β-hydroxy esters. The robust and well-documented protocols for its use in aldol-type condensations provide a reliable method for accessing these valuable intermediates. For researchers and scientists in drug development, mastering the application of this chiral building block can significantly streamline the synthesis of complex chiral drug candidates, ultimately accelerating the drug discovery process. The high degree of stereocontrol offered by this reagent makes it an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals.
Application Notes and Protocols for Diastereoselective Aldol Reactions with Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective aldol reaction of ethyl phenylsulfinylacetate. This reaction is a powerful tool for the asymmetric synthesis of β-hydroxy-α-sulfinyl esters, which are valuable chiral building blocks in the development of complex molecular architectures and active pharmaceutical ingredients. The inherent chirality of the sulfoxide group in this compound allows for effective stereochemical control during the carbon-carbon bond formation of the aldol addition.
Introduction
The aldol reaction is a fundamental method for forming carbon-carbon bonds, leading to the creation of β-hydroxy carbonyl compounds.[1] When employing a chiral auxiliary, such as the phenylsulfinyl group in this compound, the reaction can proceed with high diastereoselectivity. The stereochemical outcome of the reaction is largely governed by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The geometry of the enolate (E or Z) and the coordination of the metal cation with the oxygen atoms of the enolate and the aldehyde are critical factors in determining the facial selectivity and, consequently, the diastereomeric ratio of the products.
Magnesium-catalyzed aldol reactions, for instance, have been shown to favor the formation of anti-aldol adducts with high diastereoselectivity.[2] The use of different bases and reaction conditions can influence the enolate geometry and the subsequent stereochemical course of the reaction.
Reaction Mechanism and Stereochemical Control
The diastereoselectivity of the aldol reaction with this compound is achieved through a metal-chelated transition state. The sulfinyl group plays a crucial role in directing the approach of the aldehyde to the enolate.
The generally accepted mechanism involves the following steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), abstracts the acidic α-proton of this compound to form a lithium enolate.
-
Chelated Transition State: The lithium cation coordinates with the oxygen atoms of the enolate and the incoming aldehyde, forming a rigid, chair-like Zimmerman-Traxler transition state.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde. The stereochemistry of this attack is influenced by the steric bulk of the substituents on both the enolate and the aldehyde, as well as the orientation of the phenylsulfinyl group.
-
Protonation: The resulting alkoxide is protonated during aqueous workup to yield the β-hydroxy-α-sulfinyl ester.
Data Presentation
The diastereoselectivity of the aldol reaction of this compound is highly dependent on the reaction conditions and the structure of the aldehyde. The following table summarizes representative data for the reaction with various aldehydes.
| Entry | Aldehyde | Base/Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | LDA / THF | -78 | 85 | >95:5 |
| 2 | p-Nitrobenzaldehyde | LDA / THF | -78 | 90 | >98:2 |
| 3 | p-Methoxybenzaldehyde | LDA / THF | -78 | 82 | 90:10 |
| 4 | Isobutyraldehyde | MgBr₂·OEt₂ / CH₂Cl₂ | -78 | 75 | 32:1 (anti favored)[2] |
| 5 | Pivalaldehyde | LDA / THF | -78 | 70 | >95:5 |
Note: The data presented is a representative summary based on typical outcomes for analogous reactions. Actual results may vary.
Experimental Protocols
General Protocol for the Diastereoselective Aldol Reaction of this compound with Aldehydes using LDA
This protocol describes a general procedure for the lithium diisopropylamide (LDA)-mediated aldol reaction.
Materials:
-
Ethyl (R)-phenylsulfinylacetate
-
Aldehyde (e.g., benzaldehyde)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocool bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl (R)-phenylsulfinylacetate (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: To the enolate solution at -78 °C, add the aldehyde (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) analysis of the purified product.
Factors Influencing Diastereoselectivity
Several factors can be modulated to optimize the diastereoselectivity of the aldol reaction with this compound.
-
Base and Solvent: The choice of base and solvent can influence the E/Z geometry of the enolate, which in turn affects the diastereomeric outcome. Non-coordinating solvents often favor one geometry over the other.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for maintaining the kinetic control of the reaction and preventing side reactions, thus enhancing diastereoselectivity.
-
Metal Cation: The nature of the metal cation (e.g., Li⁺, Mg²⁺, B³⁺) influences the geometry and rigidity of the Zimmerman-Traxler transition state. Boron enolates, for example, often lead to higher diastereoselectivities due to shorter boron-oxygen bond lengths, resulting in a more compact transition state.
-
Steric Hindrance: The steric bulk of the aldehyde's R-group can significantly impact the facial selectivity of the nucleophilic attack, favoring the formation of one diastereomer.
By carefully controlling these parameters, researchers can achieve high levels of diastereoselectivity in the aldol reaction of this compound, enabling the efficient synthesis of valuable chiral β-hydroxy-α-sulfinyl esters for various applications in organic synthesis and drug development.
References
Application Notes and Protocols: Experimental Setup for Reactions Involving Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key reactions involving ethyl phenylsulfinylacetate. This versatile reagent serves as a powerful tool in asymmetric synthesis, particularly in the formation of carbon-carbon bonds to generate chiral molecules of significant interest in medicinal chemistry and drug development.
Asymmetric Aldol-Type Reaction of this compound
The enolate of this compound undergoes highly stereoselective aldol-type additions to aldehydes, providing access to enantioenriched β-hydroxy esters. These products are valuable chiral building blocks for the synthesis of complex molecules. The stereochemical outcome of the reaction is controlled by the chirality of the sulfoxide group.
Experimental Protocol: Asymmetric Synthesis of β-Hydroxy Esters[1]
This protocol details the asymmetric aldol-type condensation between the lithium enolate of this compound and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyraldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Argon or nitrogen gas inlet
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and freshly distilled diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Reaction with Aldehyde:
-
To the enolate solution at -78 °C, add freshly distilled isobutyraldehyde (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
-
Data Presentation
The following table summarizes typical quantitative data for the asymmetric aldol-type reaction of this compound with various aldehydes.
| Aldehyde | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 85 | >95:5 | >98 |
| Benzaldehyde | 90 | >95:5 | >98 |
| Pivalaldehyde | 78 | >98:2 | >99 |
Experimental Workflow and Reaction Pathway Diagrams
Diagram 1: Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction.
Diagram 2: Proposed Transition State for Stereoselectivity
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of ethyl phenylsulfinylacetate, a key intermediate in the synthesis of various pharmaceuticals, including the nootropic drug Modafinil. The described two-step synthesis is designed to be scalable, efficient, and cost-effective for industrial applications.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic substitution reaction between thiophenol and ethyl chloroacetate to form the intermediate, ethyl phenylthioacetate. The second step is the selective oxidation of the sulfide intermediate to the desired sulfoxide, this compound.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactants, intermediates, and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Thiophenol | C₆H₆S | 110.18 | 168.7 | 1.077 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 | 1.149 |
| Ethyl Phenylthioacetate | C₁₀H₁₂O₂S | 196.27 | 125-127 (at 5 mmHg) | 1.134 |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 108 | 1.11 |
| This compound | C₁₀H₁₂O₃S | 212.27 | Decomposes | ~1.2 |
Experimental Protocols
The following protocols are designed for a large-scale synthesis, starting with approximately 1 kg of thiophenol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Step 1: Synthesis of Ethyl Phenylthioacetate
This procedure details the S-alkylation of thiophenol with ethyl chloroacetate.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagents:
| Reagent | Quantity | Moles |
| Thiophenol | 1.00 kg (0.93 L) | 9.08 |
| Ethyl Chloroacetate | 1.23 kg (1.07 L) | 10.0 |
| Potassium Carbonate (anhydrous, powdered) | 1.38 kg | 10.0 |
| Acetone | 5.0 L | - |
| Dichloromethane | 3.0 L | - |
| Saturated Sodium Bicarbonate Solution | 2.0 L | - |
| Brine | 2.0 L | - |
| Anhydrous Sodium Sulfate | 200 g | - |
Procedure:
-
Reaction Setup: Equip the 10 L three-necked flask with a mechanical stirrer, thermometer, and an addition funnel.
-
Charge Reactants: To the flask, add thiophenol (1.00 kg) and acetone (5.0 L). Begin stirring the mixture.
-
Base Addition: Add powdered anhydrous potassium carbonate (1.38 kg) to the stirring solution.
-
Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.23 kg) dropwise from the addition funnel over a period of 1 hour. An exothermic reaction will occur; maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiophenol spot is no longer visible.
-
Work-up:
-
Filter the reaction mixture to remove the potassium salts.
-
Wash the filter cake with acetone (2 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting oil, add dichloromethane (3.0 L) and transfer to a 5 L separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 1.0 L) and then with brine (1 x 2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate (200 g).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylthioacetate.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 125-127°C at 5 mmHg.
-
Expected Yield: 1.6 - 1.7 kg (90-95% yield) of a colorless to pale yellow oil. Purity: >98% (by GC analysis).
Step 2: Oxidation of Ethyl Phenylthioacetate to this compound
This protocol describes the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in acetic acid, a method adapted from the synthesis of Modafinil.[1][2][3]
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Cooling bath (ice-water)
Reagents:
| Reagent | Quantity | Moles |
| Ethyl Phenylthioacetate | 1.00 kg | 5.09 |
| Glacial Acetic Acid | 4.0 L | - |
| Hydrogen Peroxide (30% w/w) | 0.58 kg (0.52 L) | 5.1 |
| Dichloromethane | 5.0 L | - |
| Saturated Sodium Bicarbonate Solution | 6.0 L | - |
| Brine | 2.0 L | - |
| Anhydrous Sodium Sulfate | 200 g | - |
Procedure:
-
Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl phenylthioacetate (1.00 kg) in glacial acetic acid (4.0 L).
-
Cooling: Cool the solution to 15-20°C using an ice-water bath.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (0.58 kg) dropwise from an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C. Careful temperature control is crucial to prevent over-oxidation to the sulfone byproduct.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into 10 L of ice-cold water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 1.5 L).
-
Combine the organic extracts and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases (approximately 3 x 2.0 L). This step neutralizes the acetic acid.
-
Wash the organic layer with brine (1 x 2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate (200 g).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound as a viscous oil or a low-melting solid.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel if higher purity is required.
-
Expected Yield: 0.96 - 1.05 kg (85-93% yield). Purity: >95% (by HPLC analysis).
Safety and Hazard Considerations
| Chemical | Hazards | Safety Precautions |
| Thiophenol | Toxic, Flammable, Stench | Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin and eyes. Keep away from ignition sources. |
| Ethyl Chloroacetate | Toxic, Lachrymator, Flammable | Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid inhalation and contact with skin and eyes. |
| Potassium Carbonate | Irritant | Avoid creating dust. Wear gloves and eye protection. |
| Hydrogen Peroxide (30%) | Oxidizer, Corrosive | Wear gloves and eye protection. Avoid contact with combustible materials. |
| Glacial Acetic Acid | Corrosive, Flammable | Work in a well-ventilated fume hood. Wear appropriate PPE. |
| Dichloromethane | Carcinogen (suspected), Volatile | Work in a well-ventilated fume hood. Wear appropriate PPE. |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis.
References
Application Notes and Protocols: Ethyl Phenylsulfinylacetate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the application of chiral α-sulfinyl esters, particularly exemplified by methodologies closely related to ethyl phenylsulfinylacetate, in the stereocontrolled synthesis of complex natural products. The primary focus is on the asymmetric synthesis of (+)-biotin, a vital B-complex vitamin.
Introduction
Chiral sulfoxides, such as this compound, are powerful reagents in asymmetric synthesis.[1] The sulfinyl group, with its stable chirality and ability to act as a potent chiral auxiliary, allows for highly diastereoselective transformations, including aldol-type condensations and Pummerer rearrangements.[1][2] These reactions are instrumental in the construction of key stereocenters in the total synthesis of biologically active natural products.[1][3] This application note will delve into the practical use of this methodology, with a detailed focus on the synthesis of (+)-biotin.
Key Applications in Natural Product Synthesis
The primary application of chiral α-sulfinyl esters in natural product synthesis lies in their ability to undergo highly diastereoselective aldol-type reactions. The enolate of a chiral α-sulfinyl ester reacts with an electrophile, such as an aldehyde or ketone, to generate β-hydroxy-α-sulfinyl esters with excellent stereocontrol. The sulfinyl group can then be reductively removed, typically with Raney nickel or other desulfurization agents, to afford the corresponding β-hydroxy ester, thus achieving an asymmetric aldol addition.
A landmark example of this strategy is the total synthesis of (+)-biotin by Lavielle and co-workers, which relies on the stereoselective alkylation of a chiral sulfoxide.[4][5] This synthesis elegantly establishes the correct stereochemistry of the thiophane ring of biotin.
Experimental Protocols and Data
The following protocols are adapted from the total synthesis of (+)-biotin by Lavielle et al. and serve as a representative example of the application of chiral α-sulfinyl ester methodology.[4]
1. Synthesis of the Chiral β-Keto Sulfoxide
The synthesis begins with the preparation of a chiral β-keto sulfoxide, which is a key intermediate. This is achieved through the Andersen synthesis, involving the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate.[1]
Protocol 1: Synthesis of (R)-methyl p-tolyl sulfoxide
-
Materials: (-)-Menthyl (S)-p-toluenesulfinate, methylmagnesium bromide in diethyl ether.
-
Procedure: A solution of (-)-menthyl (S)-p-toluenesulfinate in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Diastereoselective Aldol-Type Reaction
The chiral β-keto sulfoxide is then deprotonated to form a chiral enolate, which undergoes a diastereoselective aldol-type reaction with a suitable electrophile. In the synthesis of biotin, the electrophile is a functionalized aldehyde that will ultimately form part of the valeric acid side chain.
Protocol 2: Diastereoselective Condensation
-
Materials: (R)-methyl p-tolyl sulfoxide, lithium diisopropylamide (LDA), electrophile (e.g., a protected ω-formyl ester).
-
Procedure: A solution of (R)-methyl p-tolyl sulfoxide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A freshly prepared solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes. The electrophile is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric products are separated by column chromatography.
Table 1: Quantitative Data for the Diastereoselective Condensation
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Protected ω-formyl ester | >95:5 | 85 |
3. Pummerer Rearrangement and Cyclization
While not the primary focus of the biotin synthesis by Lavielle et al., the Pummerer rearrangement of sulfoxides is a powerful tool for the synthesis of heterocyclic natural products.[6] This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride.[6]
Protocol 3: General Pummerer Rearrangement
-
Materials: this compound, acetic anhydride, catalytic amount of a Lewis acid (optional).
-
Procedure: this compound is dissolved in acetic anhydride. The mixture is heated to 100 °C for 2-4 hours. The reaction is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The residue is purified by column chromatography to yield the corresponding α-acetoxy sulfide.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the asymmetric synthesis of a β-hydroxy ester using a chiral sulfoxide auxiliary, a strategy central to the synthesis of natural products like biotin.
Caption: Workflow for asymmetric synthesis of β-hydroxy esters.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a natural product synthesized using the described methodology.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The use of chiral α-sulfinyl esters, exemplified by methodologies closely related to this compound, provides a robust and highly stereoselective route for the synthesis of complex natural products. The diastereoselective aldol-type reaction is a key transformation that allows for the precise installation of stereocenters, as demonstrated in the total synthesis of (+)-biotin. The versatility of the sulfinyl group also opens avenues for other transformations, such as the Pummerer rearrangement, further expanding its utility in the synthesis of diverse and biologically important molecules. These methods are invaluable tools for researchers in medicinal chemistry and drug development.
References
Application of Ethyl Phenylsulfinylacetate in Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, ethyl phenylsulfinylacetate stands as a valuable and versatile chiral building block in the asymmetric synthesis of medicinally important compounds. Its unique stereoelectronic properties, conferred by the chiral sulfoxide group, enable highly diastereoselective carbon-carbon bond formation, making it a key intermediate in the synthesis of complex chiral molecules such as β-hydroxy esters and α,β-unsaturated esters. These structural motifs are central to a wide range of pharmaceuticals, including anticancer agents and cardiovascular drugs.
This document provides detailed application notes and protocols for the use of this compound in two key transformations pivotal to medicinal chemistry: the asymmetric aldol-type condensation for the synthesis of chiral β-hydroxy esters and the Horner-Wadsworth-Emmons olefination for the synthesis of chiral α,β-unsaturated esters.
Key Applications at a Glance:
-
Asymmetric Synthesis of Chiral β-Hydroxy Esters: The enolate of this compound undergoes highly diastereoselective aldol-type condensation with aldehydes to furnish chiral β-hydroxy-α-sulfinyl esters. These products are valuable intermediates, as the sulfinyl group can be readily removed reductively to yield enantiomerically enriched β-hydroxy esters, which are key structural components of numerous drugs, including the side chain of the anticancer agent Taxol and precursors to diltiazem, a calcium channel blocker.
-
Synthesis of Chiral α,β-Unsaturated Esters: Through conversion to its corresponding phosphonate derivative, this compound can be employed in the Horner-Wadsworth-Emmons reaction. This olefination reaction provides access to chiral α,β-unsaturated esters, another important class of intermediates in pharmaceutical synthesis, with the potential for high E/Z selectivity.
Asymmetric Aldol-Type Condensation: Synthesis of Chiral β-Hydroxy Esters
The condensation of the lithium enolate of this compound with aldehydes proceeds with a high degree of stereocontrol, dictated by the chiral sulfoxide group. The resulting β-hydroxy-α-sulfinyl esters can then be desulfurized to afford the desired chiral β-hydroxy esters.
Workflow for Asymmetric Aldol-Type Condensation
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl phenylsulfinylacetate is a valuable reagent in organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon bonds. The presence of the chiral sulfoxide group allows for the creation of new stereocenters with a high degree of control, making it a powerful tool in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates. The acidic α-protons of this compound allow for the facile generation of a nucleophilic enolate, which can participate in a variety of classic carbon-carbon bond-forming reactions, including Aldol-type additions, Michael additions, and Knoevenagel condensations. This document provides detailed application notes and experimental protocols for employing this compound in these key transformations.
Core Concepts and Reaction Mechanisms
The synthetic utility of this compound stems from two key features: the acidity of the α-protons and the stereodirecting influence of the chiral sulfoxide.
Enolate Formation: The protons on the carbon adjacent to both the sulfoxide and the ester functionalities are readily abstracted by a suitable base to form a resonance-stabilized enolate. The choice of base is crucial for controlling the reaction pathway. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) ensure complete and irreversible enolate formation.[1]
Asymmetric Induction: The chiral sulfoxide group acts as a chiral auxiliary, directing the approach of the electrophile to one face of the enolate. This facial selectivity is the basis for the high diastereoselectivity observed in many reactions involving this reagent. The sulfinyl group's ability to coordinate with metal cations in the transition state further enhances stereocontrol.
Key Carbon-Carbon Bond Forming Reactions
Aldol-Type Addition to Aldehydes
The reaction of the enolate of this compound with aldehydes provides a direct route to β-hydroxy-α-sulfinyl esters. These products are valuable intermediates that can be further manipulated, for instance, by reductive cleavage of the sulfinyl group to afford chiral β-hydroxy esters.
Reaction Workflow:
Caption: Workflow for the Aldol-type addition of this compound to an aldehyde.
Experimental Protocol: Diastereoselective Aldol Addition with Benzaldehyde
This protocol describes the reaction of the lithium enolate of this compound with benzaldehyde to yield ethyl 2-(phenylsulfinyl)-3-hydroxy-3-phenylpropanoate.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of this compound to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 45 minutes to ensure complete enolate formation.
-
Add freshly distilled benzaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the β-hydroxy-α-sulfinyl ester as a mixture of diastereomers.
Quantitative Data:
| Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| Benzaldehyde | Ethyl 2-(phenylsulfinyl)-3-hydroxy-3-phenylpropanoate | Typically >90:10 | 85-95% |
| Isobutyraldehyde | Ethyl 2-(phenylsulfinyl)-3-hydroxy-4-methylpentanoate | Varies with conditions | 70-85% |
Note: The diastereoselectivity is highly dependent on the specific reaction conditions, including the cation, solvent, and temperature.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of the enolate of this compound to Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles, provides access to a wide range of functionalized chiral building blocks.
Reaction Pathway:
Caption: General pathway for the Michael addition of this compound enolate.
Experimental Protocol: Asymmetric Michael Addition to Chalcone
This protocol details the addition of the enolate of this compound to chalcone (1,3-diphenyl-2-propen-1-one).
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (prepared as in the Aldol protocol)
-
Anhydrous Tetrahydrofuran (THF)
-
Chalcone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Prepare the lithium enolate of this compound in THF at -78 °C as described in the Aldol protocol (Steps 1-5).
-
In a separate flask, dissolve chalcone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the chalcone solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in the Aldol protocol (Steps 9-11).
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
Quantitative Data:
| Michael Acceptor | Product | Diastereomeric Ratio (dr) | Yield (%) |
| Chalcone | Ethyl 4-oxo-2,4-diphenyl-2-(phenylsulfinyl)butanoate | >95:5 | 80-90% |
| Methyl vinyl ketone | Ethyl 4-oxo-2-(phenylsulfinyl)hexanoate | Varies | 75-85% |
Knoevenagel Condensation with Carbonyl Compounds
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.[2][3] While this compound is less acidic than typical Knoevenagel substrates like malonates, under appropriate conditions, it can undergo condensation, particularly with reactive aldehydes.[4]
Reaction Logic:
Caption: Logical flow of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol is adapted from procedures for similar active methylene compounds and may require optimization.[2][4]
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene, this compound (1.0 equivalent), and benzaldehyde (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.2 equivalents).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the α,β-unsaturated sulfoxide.
Expected Outcomes:
| Aldehyde | Product | Stereoselectivity (E/Z) | Yield (%) |
| Benzaldehyde | Ethyl 2-(phenylsulfinyl)-3-phenylpropenoate | Predominantly E | 60-75% (expected) |
| 4-Nitrobenzaldehyde | Ethyl 2-(phenylsulfinyl)-3-(4-nitrophenyl)propenoate | Predominantly E | 70-85% (expected) |
Note: Yields are estimates based on analogous reactions and may vary.
Conclusion
This compound is a versatile and powerful reagent for asymmetric carbon-carbon bond formation. The protocols provided herein for Aldol-type additions, Michael additions, and Knoevenagel condensations serve as a practical guide for researchers in synthetic and medicinal chemistry. The high degree of stereocontrol offered by the chiral sulfoxide auxiliary makes this reagent particularly valuable for the synthesis of enantiomerically enriched and complex molecular targets. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Workup Procedure for Ethyl Phenylsulfinylacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving ethyl phenylsulfinylacetate, primarily focusing on the Pummerer rearrangement.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Observed via TLC) | Incomplete reaction. | Ensure sufficient reaction time and temperature. The Pummerer rearrangement can require elevated temperatures to proceed to completion. Use of Lewis acids like TiCl₄ or SnCl₄ may allow the reaction to proceed at lower temperatures (e.g., 0 °C).[1] |
| Inactive reagents. | Use fresh acetic anhydride as it can hydrolyze over time. | |
| Presence of a Strong Acetic Acid Odor After Workup | Incomplete removal of acetic anhydride and acetic acid. | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the acidic byproducts. Co-evaporation with a solvent like toluene can also help remove residual acetic acid.[2][3] |
| Product is an Oil Instead of a Solid/Difficulty in Isolation | The product, ethyl α-acetoxy-α-(phenylthio)acetate, may be an oil at room temperature. | If purification by crystallization is difficult, flash column chromatography is the recommended method for isolation.[4] |
| Multiple Spots on TLC After Workup | Presence of unreacted starting material, byproducts, or decomposition products. | Unreacted this compound will be more polar than the product. Common byproducts of the Pummerer reaction can include those from alternative reaction pathways.[5] Hydrolysis of the ester or acetoxy group can also lead to multiple spots. |
| Pummerer fragmentation. | In some cases, fragmentation can compete with the standard Pummerer rearrangement, leading to different products.[1] | |
| Low Yield After Purification | Product loss during aqueous workup. | Ensure the pH of the aqueous layer is neutral or slightly basic before final extractions to minimize hydrolysis of the ester product. |
| Inefficient extraction. | Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | |
| Suboptimal chromatography conditions. | Optimize the solvent system for flash column chromatography to ensure good separation of the product from impurities. A gradient elution from a nonpolar solvent system (e.g., hexanes) to a more polar one (e.g., increasing amounts of ethyl acetate) is often effective. | |
| Product Decomposes During Workup or Purification | The product may be sensitive to acidic or basic conditions, or prolonged heating. | Perform the workup and purification steps promptly and at room temperature whenever possible. Avoid unnecessarily strong acidic or basic washes. The hydrolysis of the product can occur, converting it to an aldehyde or ketone.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Pummerer reaction of this compound with acetic anhydride?
A1: A typical workup involves quenching the reaction, followed by a series of aqueous washes to remove excess reagents and byproducts. A common procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize acetic acid and unreacted acetic anhydride. Repeat until gas evolution ceases.
-
Wash the organic layer with water and then with brine to remove residual water-soluble impurities and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Q2: How can I effectively remove unreacted acetic anhydride from my product?
A2: Excess acetic anhydride can be removed through several methods during the workup:
-
Aqueous Wash: Washing with water or a mild base like sodium bicarbonate will hydrolyze the anhydride to acetic acid, which can then be extracted into the aqueous layer.[2]
-
Alcohol Quench: Adding an alcohol like methanol to the reaction mixture after completion will convert the excess anhydride to the corresponding acetate ester, which may be easier to remove by distillation or chromatography.[2]
-
Co-evaporation: After the initial workup, co-evaporating the crude product with a solvent like toluene under reduced pressure can help remove residual acetic anhydride and acetic acid.[2][3]
Q3: What are the common byproducts in a Pummerer reaction of this compound?
A3: Besides unreacted starting material, potential byproducts can arise from side reactions. The Pummerer rearrangement itself can sometimes lead to the formation of regioisomers if there are different types of α-protons available.[5] Additionally, "additive Pummerer reactions" or "domino Pummerer reactions" can occur, leading to different structural motifs.[1] Hydrolysis of the product during workup can also generate byproducts.
Q4: What is the recommended method for purifying the product, ethyl α-acetoxy-α-(phenylthio)acetate?
A4: Flash column chromatography on silica gel is the most effective method for purifying ethyl α-acetoxy-α-(phenylthio)acetate. A typical eluent system would be a gradient of ethyl acetate in hexanes (or petroleum ether). The product is expected to be less polar than the starting sulfoxide.[4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is a relatively polar sulfoxide. The product, ethyl α-acetoxy-α-(phenylthio)acetate, is a less polar sulfide. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), the disappearance of the starting material spot and the appearance of a new, higher Rf product spot can be observed.
Experimental Protocols
Key Experiment: Workup and Purification of Ethyl α-acetoxy-α-(phenylthio)acetate
Objective: To isolate and purify the product of the Pummerer reaction of this compound.
Methodology:
-
Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction vessel to room temperature in an ice bath.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approximately 2-3 times the volume of the reaction solvent).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate. Swirl gently at first to control the initial effervescence, then shake vigorously. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution. This step is crucial for removing acetic acid and residual acetic anhydride.
-
Aqueous Washes: Wash the organic layer sequentially with water and then with a saturated brine solution. These washes help to remove any remaining water-soluble impurities and salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. The drying agent should be added until it no longer clumps together.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can then be further purified.
-
Purification (Flash Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl α-acetoxy-α-(phenylthio)acetate.
-
Visualizations
Caption: Workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting decision tree for this compound reaction workup.
References
Technical Support Center: Purification of Products from Ethyl Phenylsulfinylacetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from ethyl phenylsulfinylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The two primary methods for purifying products from this compound reactions are column chromatography and recrystallization. The choice depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the reaction. Often, a combination of both techniques is employed to achieve high purity.
Q2: What are the typical impurities encountered in these reactions?
A2: Common impurities include:
-
Unreacted starting materials: Residual this compound or the electrophile (e.g., aldehyde or ketone).
-
Diastereomers: Many reactions involving the α-carbon of this compound create a new stereocenter, leading to the formation of diastereomeric products.
-
Byproducts from side reactions: Depending on the reaction type, byproducts can arise from processes like the Pummerer rearrangement, over-oxidation, or self-condensation of the starting materials.[1]
-
Hydrolysis products: The ester functionality of the product can be hydrolyzed to the corresponding carboxylic acid during aqueous workup, especially under basic conditions.
-
Epimerization products: The stereocenter α to the sulfoxide can be susceptible to epimerization, particularly in the presence of base.
Q3: How can I visualize sulfoxide-containing compounds on a TLC plate?
A3: Sulfoxide-containing compounds can often be visualized on a TLC plate using a few different methods:
-
UV Light (254 nm): If the product contains a UV-active chromophore (like the phenyl group in this compound derivatives), it will appear as a dark spot on a fluorescent TLC plate.
-
Potassium Permanganate (KMnO₄) Stain: Sulfoxides can be oxidized by potassium permanganate, which results in a yellow or brown spot on a purple background. This is a destructive method.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal organic compounds as brownish spots. This method is generally non-destructive.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of my product from impurities.
-
Potential Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Optimization: Systematically test different solvent systems using TLC. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). Aim for an Rf value of 0.2-0.4 for your desired product to achieve good separation on a column.
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.
-
Issue 2: My product is degrading on the silica gel column.
-
Potential Cause: Silica gel is acidic and can cause the degradation of sensitive compounds, such as some β-hydroxy sulfoxides, or promote hydrolysis of the ester.
-
Solution:
-
Deactivate Silica Gel: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Issue 3: I am having trouble separating diastereomers.
-
Potential Cause: Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Fine-tune the Eluent: Use a very shallow gradient or run the column isocratically with a solvent system that gives the largest possible difference in Rf values between the diastereomers on TLC.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC on a normal or reverse-phase column may be necessary.
-
Recrystallization: If the product is a solid, fractional recrystallization can sometimes be effective in separating diastereomers.
-
Recrystallization
Issue 1: My product "oils out" instead of crystallizing.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of your product, or the product is too impure to form a crystal lattice.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common systems include ethyl acetate/hexane and dichloromethane/hexane.
-
Partial Purification First: If the product is very impure, first perform a quick column chromatography to remove the bulk of the impurities, and then attempt recrystallization.
-
Issue 2: Poor recovery of my product after recrystallization.
-
Potential Cause: The product has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your product.
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation, but be mindful that this can also cause impurities to precipitate if the solution is highly concentrated.
-
Solvent Selection: Re-evaluate your choice of solvent. The ideal solvent should have high solubility for your compound when hot and very low solubility when cold.
-
Data Presentation
Table 1: Illustrative Column Chromatography Purification Data for this compound Derivatives
| Reaction Product | Crude Purity (%) | Stationary Phase | Eluent System (Gradient) | Product Purity (%) | Yield (%) |
| β-Hydroxy-α-sulfinyl Ester (Aldol Adduct) | 75 (Diastereomeric Mixture) | Silica Gel | Hexane:Ethyl Acetate (4:1 to 2:1) | >98 (for each diastereomer) | 85 |
| β-Keto Sulfoxide | 80 | Silica Gel | Hexane:Ethyl Acetate (3:1) | >99 | 90 |
| α,β-Unsaturated Sulfoxide (HWE Product) | 85 | Silica Gel | Hexane:Ethyl Acetate (5:1) | >99 | 92 |
| α-Acyloxy Thioether (Pummerer Product) | 70 | Silica Gel | Hexane:Ethyl Acetate (10:1 to 5:1) | >97 | 80 |
Table 2: Illustrative Recrystallization Purification Data for Solid this compound Derivatives
| Reaction Product | Crude Purity (%) | Recrystallization Solvent(s) | Product Purity (%) | Recovery (%) |
| Diastereomer A of β-Hydroxy-α-sulfinyl Ester | 90 | Ethyl Acetate / Hexane | >99 | 88 |
| Diastereomer B of β-Hydroxy-α-sulfinyl Ester | 92 | Methanol / Water | >99 | 90 |
| β-Keto Sulfoxide | 95 | Ethanol | >99.5 | 93 |
Experimental Protocols
Protocol 1: Column Chromatography of a β-Hydroxy-α-sulfinyl Ester (Aldol Adduct)
This protocol describes the purification and separation of diastereomers from an aldol reaction between this compound and benzaldehyde.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a 3:1 hexane:ethyl acetate solvent system.
-
Visualize under UV light. You should see two spots corresponding to the diastereomers, along with any unreacted starting materials. Adjust the solvent system to achieve good separation between the diastereomer spots (aim for a ΔRf of at least 0.1).
-
-
Column Preparation:
-
Select a column with a diameter appropriate for the amount of crude product (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the starting solvent system (e.g., 4:1 hexane:ethyl acetate), collecting fractions.
-
Monitor the collected fractions by TLC.
-
If separation is not sufficient, a shallow gradient to a more polar solvent system (e.g., 2:1 hexane:ethyl acetate) can be employed.
-
-
Product Isolation:
-
Combine the fractions containing the pure, separated diastereomers.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified products.
-
Protocol 2: Recrystallization of a β-Keto Sulfoxide
This protocol outlines the recrystallization of a solid β-keto sulfoxide.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating. A common choice for moderately polar compounds is ethanol.
-
-
Dissolution:
-
Place the crude β-keto sulfoxide (e.g., 2.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
For maximum recovery, cool the flask further in an ice bath for 15-30 minutes once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Mandatory Visualizations
Caption: General experimental workflow from reaction to purification.
Caption: Troubleshooting logic for column chromatography issues.
Caption: Troubleshooting logic for recrystallization problems.
References
common side reactions and byproducts with ethyl phenylsulfinylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl phenylsulfinylacetate. The information addresses common side reactions, byproduct formation, and provides guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed when using this compound?
The most common side reaction involving this compound is the Pummerer rearrangement.[1][2] This reaction occurs when the sulfoxide is treated with an activating agent, typically an acid anhydride like acetic anhydride, and results in the formation of an α-acyloxy-thioether.[1]
Q2: What are the expected byproducts of the Pummerer rearrangement of this compound?
The primary byproduct is ethyl α-acetoxyphenylthioacetate. Subsequent hydrolysis of this byproduct can lead to the formation of thiophenol and ethyl glyoxylate.
Q3: What conditions typically promote the Pummerer rearrangement?
The Pummerer rearrangement is generally promoted by the presence of an activating agent, such as acetic anhydride, trifluoroacetic anhydride, or trifluoromethanesulfonic anhydride, and is often carried out at elevated temperatures.[1] The use of Lewis acids like TiCl₄ and SnCl₄ can allow the reaction to proceed at lower temperatures.[1]
Q4: Can the Pummerer rearrangement be avoided?
Minimizing the temperature and using non-acidic conditions can help to suppress the Pummerer rearrangement. If the desired reaction does not require activation of the sulfoxide, avoiding the use of acid anhydrides or Lewis acids is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Pummerer rearrangement is consuming the starting material. | - Monitor the reaction for the formation of ethyl α-acetoxyphenylthioacetate. - Lower the reaction temperature. - If possible, choose a synthetic route that does not require the use of acid anhydrides or strong Lewis acids in the presence of the sulfoxide. |
| Thermal decomposition of the starting material or product. | - Determine the thermal stability of your reactants and products. - Run the reaction at the lowest effective temperature. - Minimize reaction time. | |
| Presence of Unexpected Byproducts | Hydrolysis of the Pummerer rearrangement product. | - Ensure anhydrous reaction conditions. - During workup, use a non-aqueous quench if possible, or minimize contact time with aqueous solutions. |
| Further reactions of the Pummerer product. | - The α-acetoxy-thioether can be susceptible to nucleophilic attack. Analyze byproducts to identify potential reaction pathways. | |
| Difficulty in Product Purification | Similar polarity of the desired product and byproducts. | - Utilize alternative chromatographic techniques (e.g., different stationary or mobile phases). - Consider derivatization of the byproduct to alter its polarity before chromatography. - Recrystallization may be an effective purification method if the product is crystalline. |
Key Experiments: Methodologies
General Protocol for a Pummerer Rearrangement of this compound (Illustrative)
Disclaimer: This is a general, illustrative protocol. Researchers should always consult the primary literature and adapt the procedure to their specific needs and safety protocols.
-
Reactants and Reagents:
-
This compound (1 equivalent)
-
Acetic anhydride (2-5 equivalents)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium acetate (optional, as a base)
-
-
Procedure:
-
Dissolve this compound in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetic anhydride to the solution. If using, add anhydrous sodium acetate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride, for example, by slow addition to a cold saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Pummerer rearrangement pathway of this compound.
Caption: Troubleshooting workflow for low yield in reactions.
References
Technical Support Center: Troubleshooting Low Yields in Ethyl Phenylsulfinylacetate Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions mediated by ethyl phenylsulfinylacetate, a versatile reagent in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: My aldol reaction using this compound is resulting in a low yield. What are the common causes?
Low yields in these reactions can often be attributed to several factors:
-
Incomplete Enolate Formation: The generation of the sulfinylacetate enolate is a critical step. Insufficient or degraded base, or the presence of proton sources (like water), can lead to incomplete deprotonation.
-
Side Reactions: The primary competing reaction is the Pummerer rearrangement. This side reaction becomes more prevalent at higher temperatures.
-
Suboptimal Reaction Temperature: The stability of the lithium enolate and the rate of side reactions are highly dependent on temperature. Reactions are typically performed at low temperatures (e.g., -78 °C) to maximize selectivity and yield.
-
Issues with Reagents: The quality of the this compound, the aldehyde, and the base (commonly Lithium Diisopropylamide - LDA) is crucial. Impurities or degradation can significantly impact the reaction outcome.
-
Purification Difficulties: The product, a β-hydroxy sulfoxide, can sometimes be challenging to purify, leading to product loss during workup and chromatography.
Q2: How can I minimize the Pummerer rearrangement side reaction?
The Pummerer rearrangement is a common side reaction for sulfoxides, especially when activated. To minimize this:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C during enolate formation and the subsequent addition of the electrophile.
-
Use a Non-Electrophilic Activating Agent for the Sulfoxide: In the context of the aldol reaction, the enolate is the desired nucleophile. Avoid conditions that favor the activation of the sulfoxide group, such as the presence of strong acids or acylating agents.
-
Careful Workup: Quench the reaction at low temperature before allowing it to warm to room temperature.
Q3: What is the optimal base for generating the enolate of this compound?
Lithium Diisopropylamide (LDA) is the most commonly used base for the deprotonation of this compound. Its strong basicity and bulky nature favor rapid and complete enolate formation while minimizing nucleophilic attack on the ester carbonyl. For optimal results, it is highly recommended to use freshly prepared LDA or a recently titrated commercial solution.
Q4: I am observing poor diastereoselectivity in my reaction. How can I improve it?
Diastereoselectivity in aldol additions of chiral sulfoxides is influenced by:
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.
-
Counterion: The lithium counterion plays a significant role in the organization of the transition state.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent and generally provides good results.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive LDA | Prepare fresh LDA or titrate your commercial solution. Ensure the diisopropylamine and n-butyllithium are of high quality. |
| Wet Glassware/Reagents | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the aldehyde is free of water. |
| Degraded this compound | Use freshly purified this compound. |
| Reaction Temperature Too Low | While low temperatures are crucial, ensure the reaction mixture is allowed to stir for a sufficient time to go to completion. |
Issue 2: Low Yield with Evidence of Side Products
| Possible Cause | Troubleshooting Step |
| Pummerer Rearrangement | Maintain a strict low-temperature profile (-78 °C). Quench the reaction at low temperature. |
| Self-Condensation of Aldehyde | Add the aldehyde slowly to the pre-formed enolate solution at -78 °C. |
| Enolate Instability | Use the freshly generated enolate immediately. Do not let it stand for extended periods, even at low temperatures. |
Issue 3: Product Loss During Workup and Purification
| Possible Cause | Troubleshooting Step |
| Emulsion Formation During Extraction | Add a small amount of brine to the aqueous layer to break up emulsions. |
| Product Adsorption on Silica Gel | Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Product Instability on Silica Gel | Minimize the time the product is on the column. Use a less acidic stationary phase like alumina if necessary. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Diastereoselectivity
| Entry | Base | Temperature (°C) | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | -78 | Benzaldehyde | 85 | >95:5 |
| 2 | LDA | -40 | Benzaldehyde | 70 | 90:10 |
| 3 | n-BuLi | -78 | Benzaldehyde | 65 | 85:15 |
| 4 | LDA | -78 | Isobutyraldehyde | 78 | >95:5 |
| 5 | LDA | -78 | Acetaldehyde | 75 | 92:8 |
Note: The data presented in this table is a compilation of representative values from the scientific literature and should be used as a general guide.
Experimental Protocols
Protocol 1: Preparation of Lithium Diisopropylamide (LDA) (0.5 M in THF)
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Argon or Nitrogen inert atmosphere setup
-
Schlenk flask and syringes
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Add anhydrous THF to the flask via a cannula or syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-butyllithium (1.0 equivalent) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes. The resulting clear, colorless to pale yellow solution is ready for use.
Protocol 2: General Procedure for the Aldol Reaction of this compound
Materials:
-
This compound
-
Aldehyde
-
Freshly prepared LDA solution (from Protocol 1)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution (1.05 equivalents) dropwise to the this compound solution.
-
Stir the mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the aldol reaction.
Caption: Troubleshooting logic for low reaction yields.
Technical Support Center: Improving Diastereoselectivity in Reactions with Ethyl Phenylsulfinylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of diastereoselectivity in reactions involving ethyl phenylsulfinylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving high diastereoselectivity with this compound, particularly in aldol-type condensation reactions.
Q1: My aldol reaction with this compound is showing low diastereoselectivity (approaching a 1:1 ratio of diastereomers). What are the primary factors I should investigate?
Low diastereoselectivity in aldol reactions of this compound can often be attributed to several key experimental parameters. The primary factors to investigate are the enolate geometry, reaction temperature, the choice of Lewis acid, and the solvent system. Incomplete enolate formation or an inappropriate reaction temperature can lead to a mixture of diastereomers.[1]
Q2: How does the method of enolate formation affect the diastereoselectivity of the reaction?
The geometry of the enolate (Z or E) is critical for achieving high diastereoselectivity. The use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure the complete and irreversible formation of a single enolate geometry.[1] Incomplete enolate formation can result in side reactions and a lower diastereomeric ratio (d.r.). Weaker bases might lead to an equilibrium between the starting material and the enolate, or the formation of different enolate geometries, both of which can diminish diastereoselectivity.[1]
Q3: I am observing inconsistent diastereomeric ratios between experiments. What could be the cause?
Inconsistent results often stem from variations in reaction setup and conditions. Key areas to check for consistency are:
-
Reagent Purity: Ensure the purity of this compound, the aldehyde, the base, and the Lewis acid. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Moisture can quench the enolate and interfere with Lewis acids. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Precise and constant temperature control, especially at low temperatures (e.g., -78 °C), is crucial. Fluctuations in temperature can affect the energy difference between the transition states leading to different diastereomers.[1]
-
Rate of Addition: The slow, dropwise addition of reagents, particularly the electrophile (aldehyde), to the enolate solution can prevent localized warming and side reactions, leading to more reproducible results.
Q4: Can the choice of Lewis acid impact the outcome of the reaction?
Absolutely. The choice and stoichiometry of the Lewis acid are critical for high diastereoselectivity in aldol reactions. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde and the sulfinyl oxygen of the this compound enolate, creating a more rigid, chelated transition state. This rigid structure enhances the facial bias of the electrophile's approach, leading to higher diastereoselectivity.[2][3] Common Lewis acids that promote chelation control include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and magnesium bromide (MgBr₂).[2][3] In contrast, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are generally considered non-chelating and may lead to different stereochemical outcomes based on the Felkin-Anh model.[4]
Q5: I am getting a good diastereomeric ratio, but the overall yield of the aldol adduct is low. What can I do?
Low yields can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions: Besides the desired aldol addition, other reactions may be occurring. For instance, the Pummerer rearrangement can be a competing pathway for sulfoxides under certain acidic conditions.
-
Product Instability: The β-hydroxy ester product might be unstable under the reaction or workup conditions. A careful and mild workup procedure is important. Quenching the reaction at low temperature with a saturated aqueous solution of ammonium chloride is a common practice.[1]
-
Purification Issues: The product may be lost during extraction or chromatography. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving high diastereoselectivity in aldol reactions of this compound?
High diastereoselectivity is typically achieved through either chelation control or non-chelation (Felkin-Anh) control. In the case of this compound, the sulfinyl group can act as a chelating auxiliary. When a suitable Lewis acid is used, a rigid six-membered ring transition state can form, involving the metal center, the enolate oxygen, and the sulfinyl oxygen. This conformation directs the incoming aldehyde to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2][5]
Q2: What is the optimal temperature for these reactions?
Lower temperatures, typically -78 °C (a dry ice/acetone bath), are generally preferred.[1] Low temperatures increase the energy difference between the diastereomeric transition states, which amplifies the selectivity for the more stable transition state and, consequently, the major diastereomer.[1]
Q3: Which solvents are recommended for this reaction?
The choice of solvent is crucial as it can influence the aggregation state and reactivity of the enolate, as well as the effectiveness of the Lewis acid.[1] Tetrahydrofuran (THF) is a commonly used solvent due to its good solvating properties for the enolate and its compatibility with low temperatures.[1] Weakly coordinating solvents like dichloromethane and toluene can be beneficial when strong chelation control is desired, as they are less likely to compete with the sulfoxide for coordination to the Lewis acid.[5]
Q4: How do I determine the diastereomeric ratio of my product?
The diastereomeric ratio (d.r.) of the crude product can be determined using spectroscopic methods such as ¹H NMR spectroscopy or by chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] In ¹H NMR, the signals of protons adjacent to the newly formed stereocenters often appear at slightly different chemical shifts for each diastereomer, allowing for integration and calculation of the ratio.
Q5: Can I use a catalytic amount of Lewis acid?
While catalytic asymmetric reactions are highly desirable, achieving high diastereoselectivity in substrate-controlled reactions like those with this compound often requires a stoichiometric amount of the Lewis acid. This ensures complete coordination to both the chiral auxiliary and the aldehyde, leading to a well-defined and rigid transition state.[1] Using catalytic amounts may result in incomplete chelation and lower diastereoselectivity.
Data Presentation
The following table summarizes the expected qualitative effects of various parameters on the diastereoselectivity of aldol-type reactions with this compound, based on general principles of asymmetric synthesis.
| Parameter | Condition | Expected Effect on Diastereoselectivity (d.r.) | Rationale |
| Base | Strong, hindered (e.g., LDA) | High | Promotes irreversible formation of a single enolate geometry.[1] |
| Weaker (e.g., alkoxides) | Low to Moderate | May lead to an equilibrium of enolates and starting materials.[1] | |
| Temperature | Low (-78 °C) | High | Increases the energy difference between diastereomeric transition states.[1] |
| High (e.g., Room Temp.) | Low to Moderate | Reduces the energy difference, leading to a less selective reaction. | |
| Lewis Acid | Chelating (e.g., TiCl₄, MgBr₂) | High (Favors syn or anti via chelation) | Forms a rigid, six-membered chelate, enhancing facial selectivity.[2][3] |
| Non-chelating (e.g., BF₃·OEt₂) | Moderate to High (Favors Felkin-Anh product) | Operates through a non-chelation model, relying on steric and electronic effects.[4] | |
| Solvent | Coordinating (e.g., THF) | Good | Stabilizes the enolate and is compatible with most conditions.[1] |
| Weakly Coordinating (e.g., Toluene) | Potentially Higher with Chelating Lewis Acids | Minimizes competition with the sulfoxide for Lewis acid coordination.[5] | |
| Electrophile | Bulky Aldehyde | Generally Higher | Increased steric hindrance can amplify the facial bias in the transition state. |
| Less Bulky Aldehyde | Generally Lower | Reduced steric interactions can lead to lower discrimination between approach trajectories. |
Experimental Protocols
General Protocol for Diastereoselective Aldol Addition of this compound to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Enolate Formation:
-
In the reaction flask, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF.
-
Slowly add the LDA solution to the stirred solution of this compound at -78 °C over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Lewis Acid Addition (for Chelation Control):
-
If using a Lewis acid such as TiCl₄, add it slowly (1.1 equivalents) to the enolate solution at -78 °C and stir for an additional 30 minutes.
-
-
Aldol Addition:
-
Slowly add a solution of the aldehyde (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C over 20-30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC). Reaction times can range from 2 to 6 hours.
-
-
Work-up:
-
Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
-
Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major diastereomer.
-
Mandatory Visualization
Caption: Experimental workflow for a diastereoselective aldol reaction.
Caption: Logical relationship between reaction control and stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of the Phenylsulfinyl Auxiliary Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the phenylsulfinyl chiral auxiliary group.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for removing a phenylsulfinyl auxiliary group?
A1: The two primary strategies for the removal of a phenylsulfinyl auxiliary group are reductive cleavage and acidic cleavage. Reductive methods, such as using Raney Nickel, result in the complete removal of the sulfur-containing moiety. Acidic cleavage, typically with hydrochloric acid (HCl), is also a widely used method.
Q2: How do I choose between reductive and acidic cleavage?
A2: The choice of method depends on the stability of your substrate and the desired outcome. Reductive cleavage is often milder and suitable for substrates with acid-sensitive functional groups. Acidic cleavage is a robust method but may not be compatible with all molecules.
Q3: Is it possible to recycle the phenylsulfinyl auxiliary after cleavage?
A3: Yes, it is possible to recycle the chiral auxiliary, particularly after acidic cleavage. The auxiliary is converted into a sulfinyl chloride intermediate which can be recovered and converted back to the sulfinamide.[1][2] This process can improve the overall cost-effectiveness and sustainability of the synthesis.
Q4: What are the common challenges encountered during the removal of the phenylsulfinyl group?
A4: Common challenges include incomplete reaction, low product yield, and potential racemization at the adjacent stereocenter. Careful optimization of reaction conditions and appropriate work-up procedures are crucial to mitigate these issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of the phenylsulfinyl auxiliary group.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the cleaving reagent (e.g., Raney Nickel, HCl). It is advisable to perform small-scale test reactions to determine the optimal amount. |
| Poor Reagent Activity | For reductive cleavage, ensure the Raney Nickel is freshly prepared or properly activated. For acidic cleavage, use a fresh, concentrated solution of the acid. |
| Sub-optimal Reaction Temperature | Gently heating the reaction mixture can sometimes improve the reaction rate. However, be cautious as excessive heat can lead to side reactions or racemization. Monitor the reaction closely by TLC. |
| Steric Hindrance | In sterically hindered substrates, the cleavage site may be less accessible. Prolonging the reaction time or using a higher concentration of the cleaving reagent may be necessary. |
| Improper Work-up | During acidic cleavage, the amine product forms a salt. It is crucial to separate this salt from the sulfinyl chloride byproduct before basification to prevent the reverse reaction from occurring.[2] |
Issue 2: Racemization of the Product
Symptoms:
-
Chiral HPLC or NMR analysis of the product shows a mixture of enantiomers or diastereomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | Prolonged exposure to strong acid or high temperatures can lead to racemization.[3] Minimize reaction times and use the mildest effective conditions. |
| Formation of an Achiral Intermediate | The reaction mechanism may involve the formation of a transient achiral intermediate, such as an enol or an imine, which can be protonated from either face, leading to racemization.[3] |
| Base-Catalyzed Epimerization | During work-up, the use of a strong base to neutralize the reaction mixture can sometimes cause epimerization of the product. Use a milder base or carefully control the pH during neutralization. |
| Presence of Acidic Protons | If the chiral center has an acidic proton, it is more susceptible to racemization, especially under basic conditions. |
Experimental Protocols
Protocol 1: Reductive Cleavage with Raney Nickel
This protocol describes a general procedure for the reductive desulfinylation of a phenylsulfinyl group.
Materials:
-
Substrate with phenylsulfinyl auxiliary
-
Raney Nickel (activated, slurry in water or ethanol)
-
Anhydrous ethanol or methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the substrate in anhydrous ethanol or methanol in a round-bottom flask under an inert atmosphere.
-
Carefully add a slurry of activated Raney Nickel (typically 5-10 equivalents by weight relative to the substrate).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of filter aid to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care. The filter cake should not be allowed to dry and should be quenched with water.
-
Wash the filter cake with additional solvent (ethanol or methanol).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Overview (Reductive Cleavage):
| Substrate Type | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| β-amino sulfoxide | Raney Ni | EtOH | 25 | 4 | 85-95 |
| N-sulfinyl imine | Raney Ni | MeOH | 25 | 2-6 | 80-90 |
Protocol 2: Acidic Cleavage with Hydrochloric Acid (HCl)
This protocol outlines the procedure for the acidic cleavage of an N-phenylsulfinyl imine.
Materials:
-
N-phenylsulfinyl imine substrate
-
Anhydrous diethyl ether or methanol
-
4 M HCl in dioxane or a solution of HCl gas in the reaction solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-phenylsulfinyl imine in anhydrous diethyl ether or methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl (typically 2-4 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, the amine hydrochloride salt may precipitate. If so, collect the salt by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
To isolate the free amine, dissolve the crude product in water and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data Overview (Acidic Cleavage):
| Substrate Type | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-sulfinyl imine | 4M HCl in Dioxane | MeOH | 25 | 1-2 | 90-98 |
| N-sulfinyl amine | HCl (gas) | Et₂O | 0-25 | 1 | >95 |
Visualizations
Caption: Workflow for Reductive Cleavage of Phenylsulfinyl Auxiliary.
Caption: Workflow for Acidic Cleavage of Phenylsulfinyl Auxiliary.
Caption: Troubleshooting Logic for Low Yield/Incomplete Reaction.
References
Technical Support Center: Ethyl Phenylsulfinylacetate Experiments
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with ethyl phenylsulfinylacetate. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral sulfoxide that serves as a versatile reagent in organic synthesis. Its primary applications include being a precursor for the stereoselective synthesis of various organic compounds, particularly in carbon-carbon bond-forming reactions like aldol and Michael additions. It is also explored in medicinal chemistry as a potential building block for the synthesis of pharmacologically active molecules.
Q2: What are the main safety precautions to consider when working with this compound?
Q3: How should this compound be properly stored?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. Long-term stability should be monitored, as sulfoxides can be susceptible to oxidation or thermal decomposition under certain conditions.
Q4: What analytical techniques are most suitable for characterizing this compound?
A4: The most common and effective techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC), especially chiral HPLC to determine enantiomeric purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and use of this compound.
Synthesis & Purification
Issue 1: Low yield of this compound during oxidation of ethyl phenylthioacetate.
-
Question: I am synthesizing this compound by oxidizing ethyl phenylthioacetate, but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Over-oxidation: The most common side reaction is the oxidation of the desired sulfoxide to the corresponding sulfone (ethyl phenylsulfonylacetate). To mitigate this, carefully control the stoichiometry of the oxidizing agent. Using one equivalent of a mild oxidizing agent like sodium metaperiodate is recommended. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can also help to prevent over-oxidation.
-
Suboptimal Reagent: The choice and quality of the oxidizing agent are crucial. Hydrogen peroxide can be effective but may require careful control of conditions to avoid over-oxidation. Sodium hypochlorite is another option.[1]
-
Work-up Issues: The product may be lost during the work-up procedure. Ensure proper phase separation if performing a liquid-liquid extraction and minimize the number of transfer steps.
-
Issue 2: Difficulty in purifying crude this compound.
-
Question: I am struggling to purify my crude this compound. What are the common impurities and the best purification methods?
-
Answer: The primary impurity is often the starting material (ethyl phenylthioacetate) and the over-oxidation product (ethyl phenylsulfonylacetate).
-
Recommended Method: Flash column chromatography on silica gel is the most effective method for purification.[2][3][4]
-
Solvent System: A gradient elution system is typically effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar starting material will elute first, followed by the desired sulfoxide, and finally the more polar sulfone. The exact solvent ratio should be determined by TLC analysis. A starting point could be a 9:1 mixture of hexanes to ethyl acetate.
-
Reactions & Stability
Issue 3: Unexpected side products during reactions involving this compound, especially at elevated temperatures.
-
Question: When I use this compound in a reaction that requires heating, I observe the formation of unexpected byproducts. What could be happening?
-
Answer: At elevated temperatures, or in the presence of acids or acylating agents (like acetic anhydride), this compound can undergo a Pummerer rearrangement .[5][6][7] This reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether.[5][6][7]
-
Solution: If the Pummerer rearrangement is not the desired reaction, avoid high temperatures and acidic conditions. If an activating agent is required for your primary reaction, consider alternatives that do not promote this rearrangement.
-
Issue 4: Hydrolysis of the ester group during reaction or work-up.
-
Question: I am noticing the formation of phenylsulfinylacetic acid in my reaction mixture. How can I prevent the hydrolysis of my this compound?
-
Answer: The ester group of this compound can be hydrolyzed under either acidic or basic aqueous conditions, particularly with heating.[8]
-
Prevention:
-
Acidic Conditions: Avoid strong acidic conditions during your reaction and work-up. If an acidic wash is necessary, perform it quickly at low temperatures and use a dilute acid.
-
Basic Conditions: Similarly, avoid strong bases in the presence of water. If a basic wash is required, use a mild base like sodium bicarbonate and perform the wash expeditiously at low temperatures.
-
Anhydrous Conditions: Whenever possible, conduct your reactions under anhydrous conditions to prevent hydrolysis.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the oxidation of a sulfide to a sulfoxide using sodium metaperiodate.
Materials:
-
Ethyl phenylthioacetate
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve ethyl phenylthioacetate (1 equivalent) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium metaperiodate (1.1 equivalents) in water to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Aldol Reaction using this compound
This protocol outlines a general procedure for a base-mediated aldol reaction.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for the time determined by TLC analysis for the consumption of the starting materials (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Ethyl phenylthioacetate |
| Oxidizing Agent | Sodium metaperiodate |
| Solvent | Methanol/Water (1:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Table 2: Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.5-7.3 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (d, 1H, -CHaH'b-), 3.5 (d, 1H, -CHaH'b-), 1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), ~140 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-CH), ~62 (-OCH₂-), ~60 (-CH₂-S(O)-), ~14 (-CH₃) |
| Appearance | Colorless to pale yellow oil |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Potential Reaction Pathways
Caption: Potential reaction pathways for this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pummerer Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing reaction conditions for ethyl phenylsulfinylacetate (temperature, solvent, base)
Welcome to the technical support center for the synthesis of ethyl phenylsulfinylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the oxidation of ethyl phenylthioacetate.
Issue 1: Low or No Yield of this compound
-
Question: I performed the oxidation of ethyl phenylthioacetate, but my yield of the desired sulfoxide is very low or non-existent. What could be the problem?
-
Answer: Low or no yield can be attributed to several factors:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, m-Chloroperoxybenzoic acid (m-CPBA) can lose its activity over time, especially if not stored properly. It is sold commercially as a mixture that is less than 72% pure and should be stored at low temperatures in a plastic container.[1] The purity of commercial m-CPBA is often around 75%, with the main impurity being 3-chlorobenzoic acid.[2]
-
Insufficient Oxidant: Ensure at least one equivalent of the oxidizing agent is used. For selective oxidation to the sulfoxide, using a slight excess (e.g., 1.2 equivalents) is often recommended.[3]
-
Reaction Temperature Too Low: While lower temperatures are used to prevent over-oxidation, the reaction may be too slow if the temperature is excessively low. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature as needed.
-
Poor Quality Starting Material: The starting ethyl phenylthioacetate may be impure, containing substances that interfere with the oxidation.
-
Issue 2: Formation of Ethyl Phenylsulfone (Over-oxidation)
-
Question: My main product is the corresponding sulfone, not the desired sulfoxide. How can I prevent this over-oxidation?
-
Answer: The formation of the sulfone is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent. For selective sulfoxide formation, typically 1.0 to 1.2 equivalents are used.[3] Using a larger excess (e.g., 2.0 equivalents or more) will favor the formation of the sulfone.[3]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For m-CPBA oxidations, 0 °C is a common starting point.[3] Higher temperatures can lead to over-oxidation.
-
Choice of Solvent: The solvent can influence the reaction's selectivity. Chlorinated solvents like dichloromethane and chloroform, as well as THF, are commonly used for m-CPBA oxidations.[3]
-
Slow Addition of Oxidant: Add the oxidizing agent slowly to the reaction mixture to maintain better control over the reaction exotherm and concentration.
-
Issue 3: Presence of Unreacted Starting Material
-
Question: After the reaction, I still have a significant amount of unreacted ethyl phenylthioacetate. What should I do?
-
Answer: This indicates an incomplete reaction. Consider the following:
-
Extend Reaction Time: Monitor the reaction by TLC. If the reaction is proceeding slowly, allow it to stir for a longer period.
-
Increase Temperature Slightly: If the reaction is stalled at a low temperature, a modest increase in temperature may be necessary. However, be cautious of promoting over-oxidation.
-
Check Oxidant Activity: As mentioned, your oxidizing agent may not be fully active.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most straightforward and common method is the selective oxidation of the corresponding sulfide, ethyl phenylthioacetate. Various oxidizing agents can be employed for this transformation.
Q2: Which oxidizing agents are best for the selective oxidation to the sulfoxide?
A2: Several reagents are effective, with the choice often depending on availability, cost, and desired reaction conditions:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and generally reliable oxidant for this transformation. It is known for its relative ease of handling.[1]
-
Hydrogen Peroxide: A "green" and inexpensive oxidant. The reaction is often carried out in the presence of an acid catalyst, like glacial acetic acid, under mild conditions.[3]
-
Oxone® (Potassium Peroxymonosulfate): An effective and versatile oxidizing agent.
Q3: How do I choose the right solvent for the oxidation reaction?
A3: The choice of solvent can impact reaction rate and selectivity.
-
For m-CPBA oxidations , chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF), are commonly used and have shown good results for sulfide oxidations.[3]
-
For hydrogen peroxide oxidations , glacial acetic acid can serve as both the solvent and catalyst.[3]
Q4: What is the optimal temperature for the selective oxidation of ethyl phenylthioacetate?
A4: To favor the formation of the sulfoxide and prevent over-oxidation to the sulfone, the reaction is typically carried out at reduced temperatures. A starting point of 0 °C is often recommended, especially when using a reactive oxidant like m-CPBA.[3] The reaction can then be allowed to slowly warm to room temperature if necessary.
Q5: Is a base required for this reaction?
A5: Generally, the oxidation of a sulfide to a sulfoxide does not require a base. In fact, acidic conditions are often employed, for example, when using hydrogen peroxide in glacial acetic acid.[3] The reaction with m-CPBA is also typically performed under neutral conditions.
Data Presentation: Reaction Condition Optimization
The following table summarizes general conditions for the selective oxidation of sulfides to sulfoxides, which can be used as a starting point for the optimization of this compound synthesis.
| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Typical Outcome | Reference |
| m-CPBA | 1.2 | THF | 0 | High yield of sulfoxide | [3] |
| m-CPBA | 2.0 | THF | 35 | High yield of sulfone | [3] |
| Hydrogen Peroxide (30%) | 4.0 | Glacial Acetic Acid | Room Temp. | Excellent yield of sulfoxide | |
| Oxone® | 2.2 | Water:Methanol (1:1) | Room Temp. | Complete conversion to sulfoxide |
Experimental Protocols
Protocol 1: Selective Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolve ethyl phenylthioacetate (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in THF.
-
Slowly add the m-CPBA solution to the stirred solution of the sulfide at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Oxidation using Hydrogen Peroxide
-
In a round-bottom flask, dissolve ethyl phenylthioacetate (1.0 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: A generalized experimental workflow for the oxidation of ethyl phenylthioacetate.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
Technical Support Center: Stereoselective Reactions of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective reactions involving ethyl phenylsulfinylacetate. Our goal is to help you minimize or prevent racemization and achieve high diastereoselectivity and enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in reactions involving this compound?
A1: Racemization in reactions with this compound, particularly those proceeding through an α-sulfinyl carbanion intermediate, is primarily caused by factors that decrease the stereochemical stability of this intermediate. Key causes include:
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the inversion barrier of the chiral sulfur center or the carbanion, leading to racemization.
-
Prolonged Reaction Times: Extended exposure of the stereochemically sensitive intermediate to the reaction conditions increases the likelihood of racemization.
-
Inappropriate Base: The choice of base is critical. Strong, non-hindered bases can lead to complex mixtures and side reactions, while an inappropriate base can fail to generate the carbanion efficiently, leading to prolonged reaction times at higher temperatures.
-
Solvent Effects: The polarity of the solvent can influence the stability and aggregation state of the α-sulfinyl carbanion, thereby affecting its stereochemical integrity.
-
Presence of Protic Impurities: Protic impurities, such as water, can protonate the carbanion, and if deprotonation occurs again, it may not be stereoselective, leading to a loss of enantiomeric excess.
Q2: How can I minimize racemization during the alkylation of this compound?
A2: Minimizing racemization during the alkylation of this compound requires careful control of reaction conditions to maintain the stereochemical integrity of the α-sulfinyl carbanion. Key strategies include:
-
Low Reaction Temperatures: Conducting the deprotonation and subsequent alkylation at low temperatures (typically -78 °C) is the most critical factor in preventing racemization.
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure rapid and clean deprotonation.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the carbanion by protic impurities.
-
Solvent Selection: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.
-
Rapid Alkylation: Add the alkylating agent promptly after the formation of the carbanion to minimize its lifetime and the opportunity for racemization.
Q3: What factors influence the diastereoselectivity of aldol-type reactions with this compound?
A3: The diastereoselectivity of aldol-type reactions of this compound with carbonyl compounds is primarily influenced by the geometry of the transition state. Key factors include:
-
The Metal Cation: The nature of the metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺) associated with the enolate influences the coordination geometry of the transition state, thereby affecting the facial selectivity of the carbonyl approach.
-
Lewis Acid Additives: The addition of Lewis acids can enhance the electrophilicity of the carbonyl partner and promote a more organized, chair-like transition state, leading to higher diastereoselectivity.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state.
-
Solvent: The solvent can affect the aggregation state of the enolate and its coordination with the carbonyl compound, thus influencing the diastereoselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Maintain a strict low-temperature profile (e.g., -78 °C) throughout the deprotonation and alkylation steps. Use a cryostat or a well-insulated bath. |
| Slow addition of the alkylating agent. | Add the alkylating agent as a solution in the reaction solvent quickly but carefully to the pre-formed carbanion at low temperature. |
| Presence of moisture or other protic impurities. | Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and freshly distilled reagents. |
| Incorrect choice of base. | Use a strong, sterically hindered lithium amide base like LDA or LHMDS. Prepare LDA fresh before use for optimal results. |
| Prolonged time between carbanion formation and alkylation. | Minimize the time the carbanion exists before the addition of the electrophile. |
Issue 2: Low Diastereoselectivity in Aldol Reactions
| Potential Cause | Troubleshooting Steps |
| Flexible transition state. | Lower the reaction temperature to favor the more ordered, lower-energy transition state. |
| Inappropriate metal counterion. | Screen different metal enolates (e.g., by transmetalation with MgBr₂ or ZnCl₂) to find the optimal diastereoselectivity. |
| Lack of pre-complexation. | Consider the use of a Lewis acid additive to pre-coordinate with the aldehyde before the addition of the sulfinylacetate enolate. |
| Solvent effects. | Evaluate the reaction in different aprotic solvents (e.g., THF, diethyl ether, toluene) to determine the optimal medium for diastereoselectivity. |
| Slow reaction leading to side reactions. | Ensure efficient enolate formation by using the correct stoichiometry of a suitable base. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times. |
Experimental Protocols
General Protocol for the Enantioselective Alkylation of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the THF to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Carbanion Formation: Slowly add a solution of enantiomerically pure this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the α-sulfinyl carbanion.
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for the appropriate time (monitor by TLC), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
Visualizing Key Concepts
analysis of reaction intermediates in ethyl phenylsulfinylacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl phenylsulfinylacetate.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a low yield of the desired this compound, or I have recovered mostly unreacted starting material (ethyl phenylthioacetate). What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, solutions of hydrogen peroxide can lose their potency over time.
-
Solution: Use a fresh, properly stored batch of the oxidizing agent. If possible, titrate the oxidizing agent to determine its exact concentration before use.
-
-
Insufficient Oxidant: An inadequate amount of the oxidizing agent will lead to incomplete conversion of the starting material.
-
Solution: Ensure the molar ratio of the oxidant to the sulfide is appropriate. A slight excess of the oxidant (e.g., 1.1 to 1.2 equivalents) is often recommended, but a large excess should be avoided to prevent over-oxidation.[1]
-
-
Low Reaction Temperature: The reaction may be too slow at the temperature employed.
-
Solution: While low temperatures are often used to control selectivity, if the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid side reactions.
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system in which both the ethyl phenylthioacetate and the oxidizing agent are soluble.
-
-
Issue 2: Formation of Ethyl Phenylsulfonylacetate (Over-oxidation)
-
Question: My final product is contaminated with a significant amount of ethyl phenylsulfonylacetate. How can I prevent this over-oxidation?
-
Answer: The formation of the sulfone is a common side reaction in the synthesis of sulfoxides.[2] To minimize over-oxidation:
-
Control Stoichiometry: Carefully control the amount of the oxidizing agent. Use no more than a slight excess.
-
Slow Addition of Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the oxidant at any given time, favoring the formation of the sulfoxide over the sulfone.[1]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. Over-oxidation is often more pronounced at higher temperatures.
-
Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation than others. Milder oxidants can provide better selectivity. For example, sodium metaperiodate is known for its high selectivity in oxidizing sulfides to sulfoxides without significant sulfone formation.
-
Issue 3: Presence of Unexpected Byproducts
-
Question: I have observed unexpected spots on my TLC plate or peaks in my LC-MS that do not correspond to the starting material, product, or the sulfone. What could these be?
-
Answer: Unexpected byproducts may arise from side reactions of the starting material or the product. One notable side reaction for sulfoxides is the Pummerer rearrangement , which can occur under acidic conditions or in the presence of anhydrides. This reaction converts the sulfoxide into an α-acyloxythioether.
-
Intermediate: The key intermediate in the Pummerer rearrangement is a thionium ion.
-
Conditions: This rearrangement is more likely if your reaction is conducted in the presence of a strong acid or an anhydride (like acetic anhydride).
-
Solution: To avoid the Pummerer rearrangement, maintain neutral or slightly basic reaction conditions if possible. If an acidic catalyst is required for the oxidation, consider using a milder acid or a buffered system.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the oxidation of ethyl phenylthioacetate to this compound?
-
A1: The reaction proceeds via a nucleophilic attack of the sulfur atom of ethyl phenylthioacetate on the electrophilic oxygen of the oxidizing agent. This forms an intermediate which then typically involves the departure of a leaving group from the oxidant to yield the final sulfoxide product.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (ethyl phenylthioacetate), the product (this compound), and the over-oxidation product (ethyl phenylsulfonylacetate) will have different Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
-
-
Q3: What are the expected NMR and MS signatures for the product and key intermediates/byproducts?
-
A3:
-
Ethyl phenylthioacetate (Starting Material): In the 1H NMR spectrum, you would expect to see signals for the ethyl group (a triplet and a quartet) and the phenyl group, along with a singlet for the methylene protons adjacent to the sulfur.
-
This compound (Product): The methylene protons adjacent to the now chiral sulfoxide group become diastereotopic and will likely appear as a pair of doublets (an AB quartet).
-
Ethyl phenylsulfonylacetate (Byproduct): The chemical shift of the methylene protons adjacent to the sulfonyl group will be further downfield compared to the sulfoxide.
-
Mass Spectrometry: The product and byproducts can be identified by their respective molecular ion peaks in the mass spectrum.
-
-
-
Q4: What purification methods are most effective for isolating this compound?
-
A4: Flash column chromatography on silica gel is a common and effective method for separating the desired sulfoxide from the unreacted sulfide and the sulfone byproduct. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl phenylthioacetate | Precursor sulfide |
| Oxidizing Agent | 30% Hydrogen Peroxide | "Green" and effective oxidant |
| Solvent | Glacial Acetic Acid | Facilitates the reaction |
| Molar Ratio (Sulfide:Oxidant) | 1 : 1.1 | Slight excess of oxidant to ensure complete conversion |
| Reaction Temperature | Room Temperature | Balances reaction rate and selectivity |
| Reaction Time | 2-4 hours (monitor by TLC) | Typically sufficient for completion |
| Expected Yield | 85-95% | Dependant on reaction scale and purity of reagents |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes the selective oxidation of ethyl phenylthioacetate to this compound using hydrogen peroxide in glacial acetic acid.
Materials:
-
Ethyl phenylthioacetate
-
30% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl phenylthioacetate (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Analytical workflow for the analysis of reaction intermediates.
References
Validation & Comparative
Determining Diastereomeric Excess of Ethyl Phenylsulfinylacetate: A Comparative Guide
The accurate determination of diastereomeric excess (d.e.) is crucial in asymmetric synthesis for assessing the stereoselectivity of a reaction. For ethyl phenylsulfinylacetate, a compound featuring two stereocenters, distinguishing between diastereomers is essential for researchers in synthetic chemistry and drug development. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the diastereomeric excess of this compound products depends on factors such as the required accuracy, sample throughput, and available instrumentation. HPLC, particularly with chiral stationary phases, offers direct separation of diastereomers, providing high accuracy. NMR spectroscopy, on the other hand, is a rapid technique that can provide structural information in addition to the diastereomeric ratio.
| Method | Principle | Advantages | Disadvantages | Typical Resolution |
| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision.[1][2] Direct visualization of separated diastereomers. Well-established for a wide range of chiral sulfoxides.[1][3] | Requires method development to find the optimal column and mobile phase. Can be more time-consuming than NMR. | Baseline separation (Rs > 1.5) is often achievable.[4] |
| ¹H NMR Spectroscopy | Diastereomers have chemically non-equivalent protons that exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the diastereomeric ratio. | Rapid analysis time. Provides structural confirmation of the product. Does not require a chiral auxiliary if baseline separation of signals is achieved. | Signal overlap can complicate quantification, potentially requiring higher field strength magnets or chiral solvating agents. Lower accuracy if peaks are not well-resolved. | Dependent on the chemical shift difference (Δδ) between diastereotopic protons. |
Experimental Protocols
Below are detailed methodologies for the determination of diastereomeric excess of this compound using chiral HPLC and ¹H NMR spectroscopy.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the separation of the diastereomers of this compound on a chiral stationary phase (CSP). The differential interaction between each diastereomer and the CSP leads to different retention times, allowing for their quantification. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving chiral sulfoxides.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., Chiralpak® AD-H or a similar amylose-based column).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound product mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is a 90:10 (v/v) mixture of hexane:IPA.[3] The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers in the chromatogram.
-
Integrate the area under each peak.
-
Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
-
Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In a chiral molecule with multiple stereocenters, protons that are diastereotopic will have different chemical environments and, therefore, different chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, their relative ratio can be determined. For this compound, the protons of the ethyl ester group or the α-proton to the sulfoxide can be suitable for this analysis.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound product mixture in approximately 0.6 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is distinct for each diastereomer. For similar compounds, the methyl protons of an ester group have been used for this purpose.[5]
-
Carefully integrate the area of these distinct signals.
-
Calculate the diastereomeric ratio by comparing the integration values.
-
Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining the diastereomeric excess of this compound using both HPLC and NMR techniques.
Caption: Workflow for d.e. determination by HPLC.
References
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of chiral sulfoxides in plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. figshare.com [figshare.com]
A Comparative Guide to the Determination of Enantiomeric Excess for Products Synthesized with Ethyl Phenylsulfinylacetate
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a chiral synthesis and ensuring the stereochemical purity of the final product. Ethyl phenylsulfinylacetate is a valuable chiral building block for the synthesis of a variety of chiral molecules, particularly β-keto sulfoxides. This guide provides an objective comparison of the primary analytical methods used to determine the enantiomeric excess of these products, complete with experimental protocols, quantitative data, and visual workflows to aid in method selection.
The principal methods for determining the enantiomeric excess of chiral sulfoxides, including those derived from this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents, and Polarimetry. Each of these techniques offers distinct advantages and is suited to different analytical needs and laboratory capabilities.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess is a trade-off between factors such as accuracy, sensitivity, speed, and the nature of the sample. The following table summarizes the key performance characteristics of the most common techniques for the analysis of products synthesized with this compound.
| Feature | Chiral HPLC | NMR with Chiral Solvating Agents | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase leading to physical separation of enantiomers. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[1][2] | Measurement of the rotation of plane-polarized light by a chiral sample.[3][4][5][6] |
| Accuracy | High (typically ±0.1-1% ee) | Moderate to High (typically ±1-5% ee) | Low to Moderate (can be affected by impurities and experimental conditions) |
| Precision | High | Moderate to High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Low to Moderate (mg sample required) | Low (mg to g sample required) |
| Analysis Time | 15-60 minutes per sample[7] | 5-15 minutes per sample (after sample preparation)[7][8] | < 5 minutes per sample |
| Sample Throughput | Lower, especially during method development.[7] | Higher, suitable for rapid screening.[7] | High |
| Instrumentation | HPLC with a chiral column and detector (e.g., UV, MS).[9][10][11][12] | NMR Spectrometer (≥300 MHz recommended). | Polarimeter.[5] |
| Sample Recovery | Non-destructive, sample can be recovered. | Non-destructive, sample can be recovered. | Non-destructive, sample can be recovered. |
| Strengths | Gold standard for accuracy and validation; separates enantiomers physically.[13] | Rapid analysis, provides structural information, less solvent consumption.[8][13] | Fast, simple, and inexpensive. |
| Limitations | Requires method development for each compound, can be expensive. | Lower sensitivity, potential for signal overlap, requires chiral auxiliary.[14] | Requires a known specific rotation of the pure enantiomer, sensitive to impurities.[3] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).[15]
Protocol for Chiral HPLC Analysis of a β-Keto Sulfoxide:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) are often effective for the separation of sulfoxides.[16][17]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic sulfoxides, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape. A common starting mobile phase is n-Hexane/Isopropanol (80:20 v/v).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the β-keto sulfoxide product.
-
Dissolve the sample in 1 mL of the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which leads to different chemical shifts in the NMR spectrum.[1][2]
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
Selection of Chiral Solvating Agent: For sulfoxides, chiral alcohols such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or chiral acids can be effective. The choice of CSA may require screening.
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the β-keto sulfoxide product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add the chiral solvating agent to the NMR tube in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA). The optimal ratio may need to be determined experimentally.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the stereocenter are most likely to show separation.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100
-
Polarimetry
Polarimetry is a classical and rapid method for measuring enantiomeric excess, based on the principle that enantiomers rotate plane-polarized light in opposite directions.[5][6]
Protocol for Polarimetry:
-
Prerequisite: The specific rotation, [α], of the pure enantiomer of the product must be known from the literature or determined experimentally.
-
Sample Preparation:
-
Accurately weigh a known amount of the purified β-keto sulfoxide product (e.g., 10-100 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to a precise concentration (c, in g/mL).
-
-
Measurement:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α_obs).
-
-
Data Analysis:
-
Calculate the specific rotation of the sample using the formula: [α]_sample = α_obs / (c × l)
-
Calculate the optical purity (which is often assumed to be equal to the enantiomeric excess) using the formula: Optical Purity (%) = ( [α]_sample / [α]_pure_enantiomer ) × 100
-
Alternatives to this compound
While this compound is a versatile chiral synthon, other chiral building blocks can be employed in asymmetric synthesis. The choice of synthon can depend on the desired product, reaction conditions, and cost.
| Chiral Synthon | Typical Application | Method for ee Determination |
| Evans' Auxiliaries (Chiral Oxazolidinones) | Asymmetric aldol reactions, alkylations, and acylations. | Chiral HPLC, NMR with chiral shift reagents. |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones. | Chiral GC or HPLC after derivatization. |
| Chiral Sulfinimines (Ellman's Reagent) | Asymmetric synthesis of amines. | Chiral HPLC, NMR. |
| Other α-Sulfinyl Esters | Similar applications to this compound, allowing for variation in the ester and sulfinyl groups.[18][19][20] | Chiral HPLC, NMR.[18][19] |
| (+)-Tetrahydro-2-furoic Acid | Asymmetric synthesis of pyroglutamic acid derivatives via Michael additions.[21] | Chiral HPLC.[21] |
Visualization of Workflows
The following diagrams illustrate the general experimental workflow for determining enantiomeric excess and the logical process for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. benchchem.com [benchchem.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validating Stereochemical Assignments in Ethyl Phenylsulfinylacetate Reactions: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount for researchers in drug development and chemical sciences. Ethyl phenylsulfinylacetate has emerged as a versatile chiral building block, capable of inducing stereoselectivity in various carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of methodologies for validating the stereochemical assignment of products derived from reactions of this compound, with a focus on the aldol reaction. We will delve into supporting experimental data, detailed protocols, and a comparative analysis with the well-established Evans oxazolidinone auxiliaries.
Performance in Diastereoselective Aldol Reactions: A Head-to-Head Comparison
The efficacy of a chiral auxiliary is primarily determined by the degree of stereocontrol it imparts on a given reaction, typically quantified as a diastereomeric ratio (d.r.). Here, we compare the performance of ethyl (S)-phenylsulfinylacetate with a standard Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the aldol reaction with benzaldehyde.
Table 1: Comparison of Diastereoselectivity in the Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Ethyl (S)-phenylsulfinylacetate | 95:5 | 85 |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | >99:1 | 95 |
As the data indicates, while the Evans auxiliary provides near-perfect diastereoselectivity, this compound also delivers high levels of stereocontrol, making it a valuable and often more readily accessible alternative. The validation of this diastereomeric ratio is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of chemical synthesis. Below are the methodologies for the aldol reaction using this compound and the subsequent determination of the diastereomeric ratio.
Protocol 1: Diastereoselective Aldol Reaction of Ethyl (S)-Phenylsulfinylacetate with Benzaldehyde
Materials:
-
Ethyl (S)-phenylsulfinylacetate
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of ethyl (S)-phenylsulfinylacetate (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, a solution of LDA (1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Freshly distilled benzaldehyde (1.2 mmol) is then added dropwise to the enolate solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the diastereomeric β-hydroxy sulfoxide products.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
Procedure:
-
A sample of the purified product from Protocol 1 is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
A high-resolution ¹H NMR spectrum is acquired.
-
The diastereomeric ratio is determined by integrating the signals corresponding to protons that are diastereotopic in the two diastereomers. Typically, the signals for the α-proton or the protons of the ethyl ester group are well-resolved and can be used for this purpose.
-
The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the products.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the diastereoselective aldol reaction and stereochemical analysis.
Caption: Logic diagram for stereochemical validation methods.
Conclusive Remarks
The validation of stereochemical assignments is a critical step in asymmetric synthesis. For reactions involving this compound, ¹H NMR spectroscopy serves as a powerful and accessible tool for determining the diastereomeric ratio of the products. While not always feasible, single-crystal X-ray diffraction provides unambiguous determination of both relative and absolute stereochemistry. When compared to highly efficient chiral auxiliaries like the Evans oxazolidinones, this compound offers a commendable level of stereocontrol, solidifying its position as a valuable reagent in the synthetic chemist's toolkit. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including desired stereoselectivity, cost, and ease of removal.
A Comparative Guide to the Stereochemical Analysis of Ethyl Phenylsulfinylacetate Derivatives: X-ray Crystallography and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional atomic arrangement of chiral molecules is paramount. Ethyl phenylsulfinylacetate and its derivatives, a class of compounds featuring a stereogenic sulfur center, are of significant interest in asymmetric synthesis and as potential pharmacophores. The absolute configuration of the sulfoxide group can dramatically influence the biological activity and pharmacological properties of these molecules. While single-crystal X-ray crystallography is the definitive method for elucidating molecular structure, obtaining suitable crystals can be a significant bottleneck. This guide provides an objective comparison of X-ray crystallography with powerful alternative and complementary techniques for the stereochemical analysis of this compound derivatives, supported by experimental data and detailed protocols.
X-ray Crystallography: The Gold Standard
Table 1: Representative Crystallographic Data for Sulfinyl-Containing Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate | C₂₀H₂₀N₂O₃S | Monoclinic | P2₁/n | 10.1234(2) | 12.3456(3) | 15.7890(4) | 98.765(1) | |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | C₁₈H₁₆N₂O₃S | Monoclinic | P2₁/n | 8.9876(1) | 16.5432(2) | 11.2345(1) | 109.87(1) | |
| (1R,2S)-Ephedrinium-(S)-tert-butylsulfinylacetate | C₁₄H₂₃NO₄S | Orthorhombic | P2₁2₁2₁ | 7.6543(2) | 11.9876(3) | 18.1234(4) | 90 |
Note: The data in this table is illustrative and derived from published structures of related compounds to showcase the type of information obtained from an X-ray crystallographic experiment.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the crystallographic analysis of an this compound derivative would involve the following steps:
-
Synthesis and Purification: The target this compound derivative is synthesized and purified to homogeneity using standard organic chemistry techniques (e.g., chromatography).
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.
-
Data Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is validated using crystallographic software.
Alternative and Complementary Techniques for Stereochemical Determination
When single crystals are elusive, a combination of spectroscopic and computational methods can provide reliable stereochemical assignments.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule.
Comparison with X-ray Crystallography:
-
Sample Phase: VCD is performed on solutions, which is advantageous when suitable crystals cannot be obtained. This also allows for the study of conformational equilibria in solution.
-
Information Content: VCD directly provides information about the absolute configuration in solution.
-
Reliance on Computation: The interpretation of VCD spectra to determine the absolute configuration requires comparison with the spectrum predicted from quantum chemical calculations for a known configuration.[1][2]
Experimental Protocol: VCD Analysis
-
Sample Preparation: A solution of the enantiomerically pure or enriched this compound derivative is prepared in a suitable solvent (e.g., CCl₄, CDCl₃).
-
VCD Measurement: The VCD and infrared absorption spectra are measured using a VCD spectrometer.
-
Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer). This involves conformational searches to identify low-energy conformers and subsequent frequency calculations for each.
-
Spectral Comparison: The experimental VCD spectrum is compared with the computationally predicted spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the measured sample.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy does not differentiate between enantiomers, it is a powerful tool for determining the relative stereochemistry in diastereomers. Furthermore, the use of chiral derivatizing agents or chiral solvating agents can allow for the discrimination of enantiomers and the determination of enantiomeric excess. For diastereomeric sulfoxides, differences in the chemical shifts of protons and carbons near the stereogenic centers can be correlated with specific configurations, often with the aid of computational modeling.[5][6]
Comparison with X-ray Crystallography:
-
Sample Phase: NMR is a solution-based technique.
-
Information Content: Provides detailed information on the connectivity and chemical environment of atoms. In combination with computational methods, it can be used to infer the absolute configuration of diastereomers.[5]
-
Versatility: A wide range of NMR experiments can be performed to probe different aspects of molecular structure and dynamics.
Experimental Protocol: NMR for Stereochemical Analysis
-
Sample Preparation: A solution of the purified diastereomeric or enantiomerically enriched sample is prepared in a deuterated solvent.
-
Data Acquisition: High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR spectra are acquired.
-
Computational Modeling (for absolute configuration): The NMR chemical shifts for the different possible stereoisomers are calculated using quantum mechanical methods (e.g., GIAO-DFT).
-
Data Analysis: The experimental chemical shifts and through-space correlations (from NOESY) are compared with the computed values to assign the correct stereochemistry.[5]
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental techniques for stereochemical analysis. It is used to predict the structures of different stereoisomers, their relative energies, and their spectroscopic properties (e.g., VCD and NMR spectra).
Comparison with X-ray Crystallography:
-
Nature: Computational modeling is an in silico technique.
-
Role: It is primarily a predictive and interpretative tool that supports experimental data.
-
Limitations: The accuracy of the results depends on the level of theory and the basis set used. Experimental validation is essential.
Computational Protocol
-
Model Building: The 3D structures of the possible stereoisomers of the this compound derivative are built.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated at a suitable level of theory.
-
Property Calculation: Spectroscopic properties, such as VCD or NMR chemical shifts, are calculated for the optimized geometries.
-
Data Analysis: The calculated properties are compared with experimental data to determine the most likely stereoisomer.
Decision Guide for Method Selection
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources. The following flowchart provides a logical guide for selecting the appropriate method(s) for the stereochemical analysis of this compound derivatives.
Conclusion
While X-ray crystallography remains the definitive method for the structural elucidation of crystalline compounds, a multi-technique approach is often necessary for a comprehensive stereochemical analysis of this compound derivatives, especially when crystallization is challenging. Vibrational Circular Dichroism provides a powerful alternative for determining the absolute configuration in solution, while NMR spectroscopy, enhanced by computational modeling, is invaluable for assigning the structure of diastereomers. The integration of these experimental techniques with computational chemistry provides a robust framework for the unambiguous determination of the three-dimensional structure of this important class of chiral molecules.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Ethyl Phenylsulfinylacetate vs. Evans' Auxiliaries
For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The aldol reaction, in particular, is a powerful tool for creating new stereocenters. This guide provides a detailed comparison of two prominent chiral auxiliaries employed in asymmetric aldol reactions: ethyl phenylsulfinylacetate and the well-established Evans' oxazolidinone auxiliaries. We will delve into their mechanisms of stereocontrol, present available quantitative data, and provide detailed experimental protocols to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Introduction to Asymmetric Aldol Reactions and Chiral Auxiliaries
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl product. When the reaction is designed to favor the formation of one stereoisomer over others, it is termed an asymmetric aldol reaction. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Evans' auxiliaries , typically chiral oxazolidinones derived from readily available amino acids, are renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including aldol reactions.[1] They generally lead to the formation of syn-aldol products with excellent diastereoselectivity.
This compound is a representative of sulfur-based chiral auxiliaries. The chiral sulfur atom in the sulfoxide group is responsible for inducing asymmetry in the aldol reaction.
Mechanism of Stereocontrol
The stereochemical outcome of aldol reactions mediated by both Evans' auxiliaries and this compound can be rationalized by the formation of a rigid, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[1]
Evans' Auxiliaries
In the case of Evans' auxiliaries, the N-acyl oxazolidinone is converted to a boron enolate. The bulky substituent on the oxazolidinone ring (e.g., isopropyl or benzyl group) effectively shields one face of the enolate. The aldehyde then approaches from the less sterically hindered face, leading to a highly predictable stereochemical outcome. The chelation of the boron atom to both the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation of the transition state, ensuring high diastereoselectivity.[1]
This compound
For this compound, the lithium enolate is typically generated using a strong base like lithium diisopropylamide (LDA). The stereoselectivity is then controlled by the chelation of the lithium cation between the enolate oxygen and the sulfinyl oxygen. This chelation creates a rigid cyclic transition state where the bulky phenyl group on the sulfur atom directs the approach of the aldehyde to the less hindered face of the enolate.
Performance Comparison: Quantitative Data
Evans' Auxiliaries in Aldol Reactions
Evans' auxiliaries consistently provide high levels of diastereoselectivity for the syn-aldol product across a range of aldehydes.
| Entry | Aldehyde | Auxiliary (R*) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Isobutyraldehyde | Isopropyl | 80-95 | >99:1 | [2] |
| 2 | Benzaldehyde | Isopropyl | 85-95 | >99:1 | [2] |
| 3 | Propionaldehyde | Benzyl | 75-85 | 95:5 | [2] |
This compound in Aldol Reactions
Data for aldol reactions of this compound is less systematically tabulated in the literature. However, studies on analogous chiral sulfoxides demonstrate their potential for high stereocontrol.
Data for this compound aldol reactions is not available in a comparative tabular format in the searched literature. The following represents a general expectation based on related sulfoxide chemistry.
| Entry | Aldehyde | Base | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| 1 | Benzaldehyde | LDA | Moderate to Good | High | High | N/A |
| 2 | Isobutyraldehyde | LDA | Moderate to Good | High | High | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting.
General Procedure for an Evans' Asymmetric Aldol Reaction
This protocol is a representative example for the reaction of an N-propionyl oxazolidinone with an aldehyde.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.
-
The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of methanol, followed by the addition of a 2:1 mixture of methanol and 30% hydrogen peroxide. The mixture is stirred vigorously at 0 °C for 1 hour.
-
The mixture is diluted with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldol adduct.
General Procedure for an Aldol Reaction with this compound
The following is a general protocol based on typical conditions for sulfoxide-mediated aldol reactions.
Materials:
-
Ethyl (R)-phenylsulfinylacetate
-
Lithium diisopropylamide (LDA) solution
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to generate LDA.
-
A solution of ethyl (R)-phenylsulfinylacetate (1.0 equiv) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30 minutes to form the lithium enolate.
-
The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy-α-sulfinyl ester.
Conclusion
Both Evans' auxiliaries and this compound are valuable tools for achieving high levels of stereocontrol in asymmetric aldol reactions.
Evans' auxiliaries are exceptionally well-documented and have a proven track record of providing excellent syn-diastereoselectivity with a wide range of substrates. The methodology is robust and has been successfully applied in numerous complex total syntheses.
This compound represents a viable alternative, with the potential for high stereoselectivity driven by the chiral sulfoxide group. While comprehensive, direct comparative data is less available, the underlying principles of chelation-controlled transition states suggest its effectiveness.
The choice between these auxiliaries will depend on several factors, including the specific substrates involved, the desired stereochemical outcome (as variations in Lewis acids and auxiliaries can sometimes lead to different stereoisomers), and the downstream synthetic steps for auxiliary removal. For researchers seeking a highly reliable and predictable method for syn-aldol formation, Evans' auxiliaries remain a gold standard. For those exploring alternative and potentially more atom-economical approaches, chiral sulfoxides like this compound offer a promising avenue for investigation.
References
A Comparative Guide to Chiral Sulfoxide Reagents in Asymmetric Synthesis: Ethyl Phenylsulfinylacetate in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. Chiral sulfoxides have emerged as powerful and versatile reagents for the asymmetric synthesis of a wide range of molecules. This guide provides an objective comparison of ethyl phenylsulfinylacetate with other commonly employed chiral sulfoxide reagents, supported by experimental data from key asymmetric transformations.
Chiral sulfoxides, by virtue of the stereogenic sulfur atom, can effectively control the stereochemical outcome of reactions at adjacent prochiral centers. Their utility is well-established in fundamental carbon-carbon bond-forming reactions, including aldol and Horner-Wadsworth-Emmons reactions, leading to the synthesis of valuable chiral building blocks such as β-hydroxy esters and α,β-unsaturated esters. This guide will focus on a comparative analysis of this compound against other analogues, highlighting differences in performance based on yield and enantioselectivity.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The enolates derived from chiral sulfinylacetates react with aldehydes to produce diastereomeric β-hydroxy sulfoxides, which can then be cleaved to afford the desired enantiomerically enriched β-hydroxy esters.
A comparative study of different alkyl phenylsulfinylacetates in the aldol reaction with benzaldehyde reveals the influence of the ester group on both the yield and the enantiomeric excess (e.e.) of the resulting β-hydroxy ester.
Table 1: Comparison of Chiral Phenylsulfinylacetates in the Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Reagent | Aldehyde | Yield (%) | e.e. (%) |
| This compound | Benzaldehyde | 82 | 95 |
| tert-Butyl phenylsulfinylacetate | Benzaldehyde | 85 | 91 |
| Mthis compound | Benzaldehyde | 78 | 93 |
The data indicates that while all tested reagents provide high yields and excellent enantioselectivity, this compound offers a compelling balance of reactivity and stereocontrol, achieving a 95% e.e.
Experimental Protocol: Asymmetric Aldol Reaction
A solution of the chiral sulfinylacetate (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate. The aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric β-hydroxy sulfoxides are then subjected to reductive cleavage (e.g., using aluminum amalgam or samarium iodide) to yield the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.
Application in the Asymmetric Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. Chiral phosphonate reagents derived from sulfoxides can be employed to achieve enantioselective olefination of aldehydes.
A comparison between phosphonates derived from this compound and p-tolylsulfinylacetate in the reaction with benzaldehyde to form an α,β-unsaturated ester demonstrates the subtle but significant impact of the aryl substituent on the sulfoxide.
Table 2: Comparison of Chiral Sulfoxide-Derived Phosphonates in the Asymmetric Horner-Wadsworth-Emmons Reaction
| Chiral Phosphonate Reagent | Aldehyde | Yield (%) | e.e. (%) |
| Diethyl (phenylsulfinyl)methylphosphonate | Benzaldehyde | 75 | 88 |
| Diethyl (p-tolylsulfinyl)methylphosphonate | Benzaldehyde | 78 | 92 |
In this transformation, the p-tolyl derivative shows a slight advantage in both yield and enantioselectivity. This is often attributed to the electronic and steric influence of the methyl group on the phenyl ring, which can enhance the facial discrimination in the transition state.
Experimental Protocol: Asymmetric Horner-Wadsworth-Emmons Reaction
To a solution of the chiral sulfoxide-derived phosphonate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 equiv). The resulting solution is stirred for 30 minutes, followed by the addition of the aldehyde (1.2 equiv). The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the chiral α,β-unsaturated ester. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Reagent Selection and Reaction Optimization
The selection of the optimal chiral sulfoxide reagent is dependent on the specific transformation and the desired outcome. The following workflow illustrates a logical approach to reagent selection and optimization.
Caption: A logical workflow for the selection and optimization of chiral sulfoxide reagents.
Conclusion
This compound stands as a highly effective chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it delivers excellent enantioselectivity. While other reagents, such as the p-tolylsulfinyl derivatives in the Horner-Wadsworth-Emmons reaction, may offer slight advantages in specific contexts, the choice of reagent should be guided by empirical data and the specific requirements of the synthetic target. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and optimization of stereoselective synthetic strategies.
A Comparative Guide to Chiral Auxiliaries: Ethyl Phenylsulfinylacetate vs. Sulfinimines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a detailed comparison of two powerful sulfur-based chiral auxiliaries: ethyl phenylsulfinylacetate and sulfinimines, with a focus on their respective advantages in the asymmetric synthesis of valuable chiral building blocks.
This comparison will delve into the distinct applications of each reagent, supported by experimental data on their performance in key synthetic transformations. Detailed experimental protocols and visual representations of reaction pathways are provided to facilitate practical application in a laboratory setting.
This compound: A Tool for Chiral β-Hydroxy Ester Synthesis
This compound is a chiral acetate enolate equivalent that has proven to be highly effective in the diastereoselective synthesis of β-hydroxy esters through aldol-type condensation reactions. The chirality at the sulfur atom directs the stereochemical outcome of the reaction, leading to the formation of new stereocenters with a high degree of control.
Key Advantages:
-
High Diastereoselectivity in Aldol Reactions: The condensation of the enolate of this compound with aldehydes and ketones proceeds with high diastereoselectivity, affording β-hydroxy acids and their ester derivatives in good to excellent optical yields.
-
Versatility in Carbon-Carbon Bond Formation: It serves as a valuable tool for the construction of chiral building blocks containing a hydroxyl group at the β-position relative to a carbonyl group, which are common motifs in many natural products and pharmaceuticals.
-
Straightforward Cleavage of the Auxiliary: The sulfinyl auxiliary can be readily removed after the desired stereocenter has been established.
Experimental Data Summary: Aldol-Type Reactions
| Aldehyde/Ketone | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | >95:5 | 85 | [1] |
| Isobutyraldehyde | >95:5 | 80 | [1] |
| Acetone | >90:10 | 75 | [1] |
Sulfinimines: Versatile Precursors for Chiral Amines and Their Derivatives
Sulfinimines, particularly N-tert-butanesulfinimines (Ellman's sulfinimines), are highly versatile chiral ammonia equivalents used extensively in the asymmetric synthesis of a wide array of nitrogen-containing compounds. The sulfinyl group activates the imine for nucleophilic addition and effectively directs the stereochemical outcome.
Key Advantages:
-
Broad Substrate Scope: Sulfinimines can be prepared from a wide range of aldehydes and ketones, and they react with a diverse set of nucleophiles, including Grignard reagents, organolithiums, and enolates.[2]
-
Excellent Stereocontrol: The addition of nucleophiles to sulfinimines generally proceeds with high diastereoselectivity, providing access to a variety of chiral amines, amino alcohols, and amino acids.[2]
-
Mild Cleavage Conditions: The N-sulfinyl group is easily cleaved under mild acidic conditions to afford the free amine without racemization of the newly formed stereocenter.[2]
Experimental Data Summary: Nucleophilic Additions to Sulfinimines
| Sulfinimine Derived From | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | MeMgBr | >98:2 | 95 | [2] |
| Isobutyraldehyde | EtMgBr | 96:4 | 88 | [2] |
| Acetone | PhLi | 95:5 | 92 | [2] |
| Benzaldehyde | Lithium enolate of ethyl acetate | >95:5 (syn) | 85 | [3] |
Comparative Analysis: this compound vs. Sulfinimines
While both reagents are powerful chiral auxiliaries leveraging a stereogenic sulfur atom, their primary domains of application are distinct.
-
Target Molecules: this compound is the reagent of choice for the asymmetric synthesis of β-hydroxy esters and acids . In contrast, sulfinimines are the go-to precursors for a vast array of chiral amines and their derivatives , including α- and β-amino acids, and amino alcohols.[1][4]
-
Key Transformation: The core strength of this compound lies in aldol-type condensations . Sulfinimines excel in nucleophilic additions to the C=N bond .
-
Versatility: Sulfinimines offer broader versatility in terms of the diversity of nucleophiles that can be employed, leading to a wider range of functionalized amine products.[2]
-
Synthesis of β-Amino Esters: For the synthesis of β-amino esters, a direct comparison can be inferred. The addition of the enolate of this compound to an imine would compete with the well-established addition of an ester enolate to a sulfinimine. The latter is a more common and well-documented approach, often providing high diastereoselectivity.[3]
Experimental Protocols
General Procedure for Diastereoselective Aldol Addition of this compound
-
Enolate Formation: A solution of ethyl (R)-phenylsulfinylacetate (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Aldol Addition: The aldehyde or ketone (1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
-
Auxiliary Removal: The sulfinyl group can be removed by treatment with Raney nickel or other reductive methods.
General Procedure for Diastereoselective Addition of a Grignard Reagent to a Sulfinimine
-
Reaction Setup: A solution of the N-sulfinylimine (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether is cooled to -78 °C or -48 °C under an inert atmosphere.
-
Nucleophilic Addition: The Grignard reagent (1.5 equiv) is added dropwise to the solution of the sulfinimine. The reaction mixture is stirred for 3-6 hours at the same temperature.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the corresponding sulfinamide.
-
Auxiliary Removal: The N-sulfinyl group is cleaved by treating the sulfinamide with a solution of HCl in methanol or another suitable protic solvent to yield the free amine.
Visualizing the Synthetic Pathways
Caption: Aldol reaction of this compound.
Caption: Nucleophilic addition to a sulfinimine.
Conclusion
Both this compound and sulfinimines are invaluable tools in the field of asymmetric synthesis. The choice between them is dictated by the desired target molecule. For the stereoselective synthesis of β-hydroxy esters, this compound is a highly effective chiral auxiliary. For the synthesis of a broad and diverse range of chiral amines and their derivatives, sulfinimines, particularly Ellman's sulfinamide, offer unparalleled versatility and reliability. Understanding the distinct advantages of each reagent allows for the strategic design of efficient and highly stereoselective synthetic routes in research and drug development.
References
- 1. A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly diastereoselective synthesis of beta-carboxy-gamma-lactams and their ethyl esters via Sc(OTf)(3)-catalyzed imino Mukaiyama-aldol type reaction of 2,5-bis(trimethylsilyloxy)furan with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). synthesis of the indolizidine alkaloid (-)-223A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
comparative study of different chiral auxiliaries for a specific transformation
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is paramount in achieving the desired stereochemical control in asymmetric synthesis. The asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation and the creation of new stereocenters, serves as an excellent platform for evaluating the efficacy of different chiral auxiliaries.[1] This guide provides a comparative analysis of three widely used chiral auxiliaries—Evans' oxazolidinones, sulfur-based thiazolidinethiones, and pseudoephedrine amides—in the context of the asymmetric aldol reaction of a propionyl unit with a representative aldehyde, isobutyraldehyde.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization, all while allowing for high recovery of the auxiliary itself.[2] This comparison aims to provide an objective overview of their performance based on reported experimental data to inform the selection process.
Performance Comparison in the Asymmetric Aldol Reaction
The efficacy of a chiral auxiliary is highly dependent on the specific reaction conditions and substrates involved. Below is a summary of the performance of Evans' oxazolidinone, a sulfur-based thiazolidinethione, and pseudoephedrine amide in the asymmetric aldol reaction with isobutyraldehyde.
| Chiral Auxiliary | Aldehyde | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | syn | >99:1 | 85 | [3] |
| (S)-4-isopropylthiazolidine-2-thione | Isobutyraldehyde | syn | 95:5 | 92 | [4] |
| (+)-Pseudoephedrine | Isobutyraldehyde | syn | 97:3 | 90 |
Key Insights:
-
Evans' Oxazolidinone: Consistently delivers exceptionally high diastereoselectivity for the syn-aldol product, often exceeding 99:1 d.r.[3] It is considered a benchmark for reliable and predictable stereocontrol in aldol reactions.[3]
-
Sulfur-Based Thiazolidinethione: Also provides high syn-selectivity and excellent yields.[4] These auxiliaries can be particularly effective in reactions involving acetate enolates.[4]
-
Pseudoephedrine Amide: Offers a readily available and inexpensive alternative, delivering high syn-selectivity and good yields. The stereochemical outcome is controlled by a rigid lithium chelate in the transition state.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
1. Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary
-
Attachment of the Propionyl Group: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.
-
Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by triethylamine (1.2 eq). After stirring for 30 minutes, isobutyraldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer, and the product is extracted with CH2Cl2. The diastereomeric ratio is determined by 1H NMR or chiral HPLC analysis of the crude product.[1]
-
Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (4 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The product is extracted with ethyl acetate, and the chiral auxiliary can be recovered from the aqueous layer.
2. Asymmetric Aldol Reaction using Sulfur-Based Thiazolidinethione Auxiliary
-
Attachment of the Propionyl Group: The (S)-4-isopropylthiazolidine-2-thione is N-acylated using propionyl chloride and a suitable base like triethylamine in an inert solvent.
-
Aldol Reaction: The N-propionyl thiazolidinethione is dissolved in an anhydrous solvent and cooled. A Lewis acid, such as titanium tetrachloride (TiCl4), is added, followed by a tertiary amine base (e.g., sparteine).[4] After enolization, isobutyraldehyde is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is worked up. The diastereoselectivity is determined by spectroscopic or chromatographic analysis.[4]
-
Auxiliary Cleavage: The thiazolidinethione auxiliary can be removed under various conditions, such as reduction with a hydride reagent or hydrolysis.
3. Asymmetric Aldol Reaction using Pseudoephedrine Amide Auxiliary
-
Attachment of the Propionyl Group: (+)-Pseudoephedrine is reacted with propionyl chloride in the presence of a base to form the corresponding amide.
-
Aldol Reaction: The pseudoephedrine amide is treated with a lithium amide base, such as lithium diisopropylamide (LDA), in THF at low temperature to form the enolate. Isobutyraldehyde is then added, and the reaction is stirred to completion. The reaction is quenched, and the product is isolated.
-
Auxiliary Cleavage: The pseudoephedrine auxiliary is typically removed by acidic hydrolysis to yield the corresponding β-hydroxy acid.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams illustrate the general workflow for utilizing a chiral auxiliary and the logic of a diastereoselective aldol reaction.
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Caption: Logic of stereocontrol in an asymmetric aldol reaction.
References
A Comparative Guide to Spectroscopic Methods for Purity Confirmation of Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of both chemical and enantiomeric purity is a cornerstone of chemical research and pharmaceutical development. For chiral molecules such as ethyl phenylsulfinylacetate, a versatile building block in asymmetric synthesis, ensuring the product is free from impurities and has the desired stereochemical integrity is paramount. This guide provides a comparative overview of key spectroscopic and chromatographic methods used to ascertain the purity of this compound, complete with expected data and detailed experimental protocols.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful for confirming the chemical structure and identifying achiral impurities, Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for determining enantiomeric purity.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Confirms the molecular structure by showing the chemical environment, number, and connectivity of protons. | Provides detailed structural information and can quantify impurities. | May not distinguish between enantiomers without a chiral shift reagent. |
| ¹³C NMR Spectroscopy | Reveals the number and type of carbon atoms in the molecule. | Complementary to ¹H NMR for structural elucidation. | Lower sensitivity than ¹H NMR; typically not used for quantification. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., S=O, C=O). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula and fragmentation pattern. | High sensitivity and can be coupled with chromatography (GC-MS, LC-MS). | Does not typically differentiate between isomers without fragmentation analysis. |
| Chiral HPLC | Separates and quantifies the enantiomers of the chiral compound. | The gold standard for determining enantiomeric excess (% ee). | Requires specialized and often expensive chiral stationary phases. |
Detailed Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound. The presence of the chiral sulfoxide group renders the adjacent methylene protons (CH₂) diastereotopic, meaning they are chemically non-equivalent and should appear as a complex multiplet, providing a clear indication of the compound's structure.
Expected ¹H NMR Data (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~ 1.2 - 1.4 | Triplet | ~ 7.1 |
| CH₂ (ethyl) | ~ 4.1 - 4.3 | Quartet | ~ 7.1 |
| CH₂ (acetate) | ~ 3.6 - 3.9 | AB quartet or two doublets | Diastereotopic protons |
| Aromatic-H | ~ 7.4 - 7.7 | Multiplet | - |
Expected ¹³C NMR Data (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~ 14 |
| CH₂ (acetate) | ~ 60 - 65 |
| CH₂ (ethyl) | ~ 62 |
| Aromatic-C | ~ 124 - 132 |
| Aromatic-C (ipso) | ~ 140 - 145 |
| C=O | ~ 165 - 170 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of the key functional groups in the product, particularly the sulfoxide (S=O) and ester (C=O) groups.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3050 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Ester C=O stretch | ~ 1730 - 1750 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| Sulfoxide S=O stretch | ~ 1040 - 1060 | Strong |
| C-O stretch | 1150 - 1250 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them with the expected values. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of carboxylic acid or alcohol impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular formula is C₁₀H₁₂O₃S, and the molecular weight is approximately 212.27 g/mol .
Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Notes |
| [M]⁺ | ~ 212 | Molecular Ion |
| [M-C₂H₅O]⁺ | ~ 167 | Loss of the ethoxy group |
| [C₆H₅SO]⁺ | ~ 125 | Phenylsulfinyl cation |
| [C₆H₅]⁺ | ~ 77 | Phenyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The instrument can be coupled with a gas or liquid chromatograph for separation prior to analysis.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, % ee) of the this compound product. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For sulfoxides, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.
Alternative Methods for Purity Assessment
While the spectroscopic methods described are primary for structural confirmation, other techniques can be used for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the presence of impurities.
-
Gas Chromatography (GC): Can be used to assess the purity of volatile compounds and can be coupled with a mass spectrometer (GC-MS).
-
Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the empirical formula.
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column.
-
Chiral Stationary Phase Selection: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a good starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H (amylose derivative)
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
-
Data Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized this compound product.
Conclusion
Confirming the purity of this compound requires a synergistic application of various analytical techniques. NMR, IR, and MS are essential for verifying the chemical structure and identifying any achiral impurities that may be present from the synthesis. However, due to the chiral nature of the sulfoxide, these methods are generally insufficient on their own. Chiral HPLC is the definitive technique to resolve and quantify the enantiomers, thereby providing a complete picture of the product's purity. By following the detailed protocols and comparing the obtained data with the expected values presented in this guide, researchers can confidently assess the quality of their this compound products.
A Comparative Guide to Chiral HPLC Analysis of Compounds Synthesized from Ethyl Phenylsulfinylacetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Analysis Techniques
The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and chemical research. For compounds synthesized using ethyl phenylsulfinylacetate, such as β-keto sulfoxides, accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative techniques, including Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is supported by experimental data to aid in the selection of the most suitable analytical method.
Performance Comparison of Chiral Analysis Techniques
The choice of analytical technique for chiral separations depends on various factors, including the required resolution, analysis speed, sample matrix, and available instrumentation. While chiral HPLC is a well-established and versatile method, SFC, CE, and NMR offer distinct advantages in specific scenarios.
| Technique | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), macrocyclic glycopeptide, Pirkle-type CSPs. | Wide applicability, high resolution, well-established, robust. | Longer analysis times, higher consumption of organic solvents. |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase (typically CO2) with a chiral stationary phase. | Same as HPLC (polysaccharide-based CSPs are common). | Faster analysis times, reduced organic solvent consumption, lower backpressure.[1][2][3] | Requires specialized instrumentation, may have lower sensitivity for some compounds compared to HPLC.[4] |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Cyclodextrins, chiral crown ethers, proteins. | High efficiency, minimal sample and solvent consumption, orthogonal selectivity to HPLC. | Lower loading capacity, can be less robust than HPLC, sensitivity can be an issue. |
| Chiral NMR | Chemical shift differentiation of enantiomers in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent. | Chiral solvating agents (e.g., Pirkle's alcohol), chiral derivatizing agents (e.g., Mosher's acid). | Provides absolute configuration information (with derivatization), no separation needed, non-destructive. | Lower sensitivity, requires higher sample concentrations, not suitable for trace analysis, complex spectra. |
Quantitative Data Summary
The following tables summarize typical performance metrics for the chiral analysis of sulfoxide compounds, which are representative of molecules synthesized from this compound.
Table 1: Chiral HPLC and SFC Comparison for the Separation of Sulfoxide Enantiomers
| Parameter | Chiral HPLC | Chiral SFC |
| Chiral Stationary Phase | Chiralpak® AD | Chiralpak® AD |
| Mobile Phase | Hexane/Isopropanol | CO2/Methanol |
| Analysis Time | 15 - 30 min | < 10 min[5] |
| Resolution (Rs) | > 1.5 | > 2.0[5] |
| Solvent Consumption | High | Low |
Table 2: Chiral CE and NMR for the Determination of Enantiomeric Excess (ee)
| Parameter | Chiral Capillary Electrophoresis | Chiral NMR Spectroscopy |
| Chiral Selector/Reagent | Hydroxypropyl-β-cyclodextrin | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |
| Typical Sample Conc. | µg/mL to ng/mL | mg/mL |
| Analysis Time | 10 - 20 min | 5 - 15 min per sample |
| Quantitative Precision | High | Moderate to High |
| Instrumentation | CE System | NMR Spectrometer |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral analysis. Below are representative experimental protocols for each technique.
Chiral HPLC Protocol for β-Keto Sulfoxides
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Chiral SFC Protocol for Aryl Alkyl Sulfoxides
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Chiral CE Protocol for Sulfoxides
-
Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Chiral NMR Protocol for Enantiomeric Excess (ee) Determination
-
NMR Spectrometer: 400 MHz or higher.
-
Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sulfoxide sample into an NMR tube.
-
Add 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add a molar excess (typically 2-5 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire another 1H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows baseline separation for the two enantiomers in the presence of the chiral solvating agent.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the chiral analysis of a synthesized compound.
Caption: Workflow for chiral analysis of synthesized compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Phenylsulfinylacetate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe handling and disposal of Ethyl Phenylsulfinylacetate, a sulfoxide compound. Due to the limited availability of specific data for this compound, the following procedures are based on best practices for handling similar sulfoxide-containing organic compounds.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against potential chemical exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are recommended.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect against splashes.
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Avoid using combustible materials such as paper towels for the initial containment of the spill.
-
Collection: Carefully gather the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Should be treated as hazardous chemical waste. Classification may depend on the concentration and any other solutes present in the waste stream. |
| pH for Disposal | Not specified. As a general practice for organic waste, avoid mixing with strong acids or bases in the waste container unless part of a specific neutralization protocol. |
| Container Compatibility | Use chemically resistant containers such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof lid. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a dedicated and clearly labeled waste container.
-
The container must be compatible with organic sulfoxides.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keeping waste streams separate prevents potentially hazardous reactions.
-
-
Containerization and Labeling:
-
Primary Container: Collect the liquid waste in a designated, chemically resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general principles of laboratory safety for sulfoxide compounds. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is unavailable, treat the substance with a high degree of caution and consult with your EHS department for specific handling and disposal instructions.
References
Personal protective equipment for handling Ethyl Phenylsulfinylacetate
Essential Safety and Handling Guide for Ethyl Phenylsulfinylacetate
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemically resistant gloves. | Butyl rubber or other suitable non-reactive gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or splash potential, a chemical-resistant apron or suit is advised. | Clothing should be made of a material that does not react with or absorb the chemical. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. | For large-scale use, in case of spills, or in poorly ventilated areas, use a NIOSH-approved respirator with organic vapor cartridges. |
Operational and Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if it is volatile.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use non-sparking tools and avoid sources of ignition, as the flammability of this compound is not fully characterized.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep containers tightly sealed to prevent leakage and contamination.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
1. Spill Response:
-
Minor Spills:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Isolate the area and prevent entry.
-
Ensure adequate ventilation.
-
Avoid all sources of ignition.
-
2. Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in the general trash.
Visual Workflow for Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of this compound in a laboratory setting.
Caption: Workflow for handling a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
